molecular formula C9H5N3O5 B3048248 4,5-Dinitroquinoline 1-oxide CAS No. 16238-73-6

4,5-Dinitroquinoline 1-oxide

Cat. No.: B3048248
CAS No.: 16238-73-6
M. Wt: 235.15 g/mol
InChI Key: VJEAOAHNLWAJGZ-UHFFFAOYSA-N
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Description

4,5-Dinitroquinoline 1-oxide is a quinoline derivative utilized in scientific research, particularly for modeling carcinogenesis and studying DNA damage mechanisms . Similar to the well-characterized 4-Nitroquinoline 1-oxide (4NQO), this compound is of significant interest in oncology research for its potential to induce sequential stages of cellular transformation, including hyperplasia, dysplasia, and carcinoma, in experimental models . Its mechanism of action is believed to involve metabolic activation to form reactive intermediates that covalently bind to DNA, creating stable adducts primarily with purine bases . This DNA damage mimics the effects of ultraviolet light and tobacco carcinogens, making it a valuable tool for investigating the molecular pathways of oral and other squamous cell carcinomas, as well as for evaluating the efficacy of potential chemopreventive agents and therapies . Researchers employ this compound in both in vitro and in vivo settings to dissect the cellular response to genotoxic stress, including nucleotide excision repair pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dinitro-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEAOAHNLWAJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167365
Record name Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI)
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Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16238-73-6
Record name Quinoline, 4,5-dinitro-, 1-oxide
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Record name 4,5-Dinitroquinoline 1-oxide
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Record name Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI)
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Record name 4,5-Dinitroquinoline 1-oxide
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Foundational & Exploratory

Foreword: Situating 4,5-Dinitroquinoline 1-oxide in a Broader Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dinitroquinoline 1-oxide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, but its N-oxide derivatives represent a particularly fascinating class of compounds. The N-oxide functional group dramatically alters the electronic properties of the quinoline ring system, modulating its reactivity and biological interactions. The most notorious member of this family is 4-Nitroquinoline 1-oxide (4-NQO), a water-soluble compound extensively used as a laboratory carcinogen to induce oral squamous cell carcinoma in animal models.[1][2][3] Its potent biological activity stems from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms covalent adducts with DNA, leading to mutations and oxidative damage.[4][5][6][7]

Understanding the synthesis and properties of analogues like 4,5-Dinitroquinoline 1-oxide is therefore not merely an academic exercise. It provides researchers with novel probes to explore the mechanisms of chemical carcinogenesis, DNA repair pathways, and structure-activity relationships within this potent class of genotoxic agents. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of 4,5-Dinitroquinoline 1-oxide, grounded in the principles of electrophilic aromatic substitution and modern analytical chemistry.

Part 1: The Synthetic Pathway - A Tale of Controlled Nitration

The synthesis of 4,5-Dinitroquinoline 1-oxide is not achievable in a single nitration step due to the complex regioselectivity of the quinoline 1-oxide ring system. The N-oxide group is activating, directing electrophiles to the 4-position. However, under strongly acidic conditions, the N-oxide oxygen becomes protonated, transforming the group into a powerful deactivating, meta-directing entity within the pyridine ring and directing substitution to the 5- and 8-positions of the carbocyclic ring.[8][9] Our strategy, therefore, is a logical two-step process: N-oxidation followed by a sequential dinitration that leverages this pH-dependent reactivity.

Workflow for the Synthesis of 4,5-Dinitroquinoline 1-oxide

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: First Nitration (C4) cluster_2 Step 3: Second Nitration (C5) cluster_3 Final Processing A Quinoline B Quinoline 1-oxide A->B H₂O₂ / Glacial Acetic Acid 70-80°C C 4-Nitroquinoline 1-oxide (4-NQO) B->C KNO₃ / H₂SO₄ 0-10°C D 4,5-Dinitroquinoline 1-oxide C->D Fuming HNO₃ / H₂SO₄ 80-90°C E Crude Product D->E Quench on Ice, Neutralize F Purified Product E->F Recrystallization (e.g., Acetone/Ethanol)

Caption: Synthetic pathway for 4,5-Dinitroquinoline 1-oxide.

Detailed Experimental Protocol

Step 1: Synthesis of Quinoline 1-oxide

  • Causality: This initial step introduces the N-oxide functionality. Glacial acetic acid serves as the solvent and reacts with hydrogen peroxide to form peracetic acid in situ, which is the active oxidizing agent that epoxidizes the nitrogen of the quinoline ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine quinoline (1.0 eq) with glacial acetic acid (5.0 eq).

    • Heat the mixture to 70°C.

    • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature between 70-80°C.

    • After the addition is complete, maintain the reaction at 75°C for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

    • The product can be extracted with a suitable organic solvent like dichloromethane or chloroform.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude quinoline 1-oxide, which can be purified by recrystallization.

Step 2: Synthesis of 4-Nitroquinoline 1-oxide (4-NQO)

  • Causality: This step performs the first nitration. Using potassium nitrate in sulfuric acid at a low temperature generates the nitronium ion (NO₂⁺) electrophile. Under these moderately acidic conditions, the unprotonated N-oxide directs the nitration to the electron-rich C4 position.[8][9][10]

  • Procedure:

    • Add the synthesized quinoline 1-oxide (1.0 eq) to concentrated sulfuric acid (4.0 eq) in a flask cooled in an ice-salt bath, ensuring the temperature stays below 10°C.

    • Once dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 10°C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • A yellow precipitate of 4-Nitroquinoline 1-oxide will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.[11]

Step 3: Synthesis of 4,5-Dinitroquinoline 1-oxide

  • Causality: The final nitration requires more forcing conditions. The presence of the deactivating nitro group at C4 and the protonated N-oxide in the strongly acidic medium (fuming nitric and sulfuric acids) directs the second electrophilic attack to the benzene ring, primarily at the C5 and C8 positions.[9][12] Elevated temperature is required to overcome the deactivated nature of the ring.

  • Procedure:

    • Carefully add 4-Nitroquinoline 1-oxide (1.0 eq) to a pre-cooled (0°C) mixture of concentrated sulfuric acid (3.0 eq) and fuming nitric acid (2.0 eq).

    • Slowly warm the mixture to 80-90°C and maintain this temperature for 4-5 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • A precipitate will form. Collect the crude solid by vacuum filtration and wash with copious amounts of cold water.

    • The crude product will likely be a mixture of isomers. Purification via column chromatography or fractional recrystallization is essential to isolate the desired 4,5-Dinitroquinoline 1-oxide.

Part 2: Rigorous Characterization and Data Validation

Confirming the identity and purity of the final compound is paramount. The following multi-technique approach provides a self-validating system to ensure the structure is correct.

Characterization Workflow

G cluster_0 Primary Structure Confirmation cluster_1 Purity & Physical Properties A Purified Solid Product B Mass Spectrometry (MS) A->B Molecular Weight C ¹H & ¹³C NMR Spectroscopy A->C Proton/Carbon Environment D IR Spectroscopy A->D Functional Groups E HPLC Analysis A->E Purity Assessment F Melting Point Determination A->F Purity & Identity Check

Caption: Integrated workflow for the characterization of 4,5-Dinitroquinoline 1-oxide.

Spectroscopic and Physical Data

The characterization relies on piecing together evidence from multiple analytical techniques. Each technique provides a unique part of the structural puzzle.

Parameter Technique Expected Result / Observation Rationale
Molecular Formula C₉H₅N₃O₅---Theoretical
Molecular Weight High-Resolution MSm/z = 235.0229 (M⁺)Confirms the elemental composition.[13]
Functional Groups IR Spectroscopy~1550-1520 cm⁻¹ & 1350-1320 cm⁻¹ (asymm/symm NO₂); ~1300-1250 cm⁻¹ (N-O stretch)Identifies the presence of both nitro groups and the N-oxide functionality.[14]
Proton Environment ¹H NMRComplex downfield aromatic signals (7.5-9.0 ppm). Expect distinct coupling patterns for the 5 remaining protons.The electron-withdrawing groups will shift all protons downfield.[15]
Carbon Environment ¹³C NMR9 distinct aromatic carbon signals. Carbons attached to nitro groups (C4, C5) will be significantly shifted.Confirms the number of unique carbon atoms in the structure.
Purity HPLCA single major peak (>95% area)Quantifies the purity of the final compound.[16]
Physical State Visual InspectionYellow to brown crystalline solidConsistent with related nitroaromatic compounds like 4-NQO.[17]

Part 3: Safety, Handling, and Biological Implications

Trustworthiness through Safety: A protocol's validity is intrinsically linked to its safe execution. Given that the parent compound, 4-NQO, is a well-documented mutagen and carcinogen, 4,5-Dinitroquinoline 1-oxide must be treated as a potent genotoxic agent until proven otherwise.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles at all times.

  • Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional guidelines for carcinogenic waste.

  • Biological Context: The dinitro-substitution is expected to enhance the electron-deficient nature of the quinoline ring system. This may influence its reduction potential and subsequent interaction with cellular macromolecules, making it a valuable compound for comparative toxicology and cancer research studies.[6][7]

Conclusion

This guide has detailed a robust and logically-derived pathway for the synthesis of 4,5-Dinitroquinoline 1-oxide, starting from basic quinoline. By carefully controlling the reaction conditions, specifically the acidity, the nitration can be directed sequentially to the C4 and C5 positions. The comprehensive characterization workflow provides a necessary framework for validating the structure and ensuring the purity of the final product. For researchers in toxicology and drug development, compounds like this are critical tools for probing the intricate mechanisms of DNA damage and repair, ultimately contributing to the broader understanding of chemical carcinogenesis.

References

  • Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. (2021-01-04). PeerJ. [Link]

  • Synthesis of 4,5-Dihydro-1H-[1][11]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023-10-22). Frontiers in Immunology. [Link]

  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. ResearchGate. [Link]

  • Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. (2021-01-04). PubMed Central. [Link]

  • 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. (2006-07-03). AACR Journals. [Link]

  • 4-Nitroquinoline-1-oxide. (2018-02-16). SIELC Technologies. [Link]

  • Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]

  • 4-Nitroquinoline 1-oxide. Wikipedia. [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

  • Molecular structure of 4-nitroquinoline 1-oxide. ResearchGate. [Link]

  • 4-Nitroquinoline 1-Oxide. PubChem. [Link]

  • 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Oxford Academic. [Link]

  • 4,5-Dinitroquinoline 1-oxide. PubChem. [Link]

  • Interactions of 4-nitroquinoline 1-oxide with four deoxyribonucleotides. PubMed. [Link]

  • Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage. [Link]

  • Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Tokyo University of Science. [Link]

  • Preparation and Properties of Quinoline. SLIDESHARE. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Preparation and Properties of Quinoline. Scribd. [Link]

  • Infrared spectra of various metal oxides in the region of 2 to 26 microns. NASA Technical Reports Server. [Link]

  • IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. MDPI. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Structure of 4,5-Dinitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Nitroquinolines

The quinoline ring system is a foundational scaffold in medicinal chemistry, lending its rigid, heterocyclic structure to a multitude of therapeutic agents. However, the introduction of specific functional groups can dramatically alter its biological profile, transforming it from a benign core into a potent biological probe or, in some cases, a formidable carcinogen. A prime example of this is 4-nitroquinoline 1-oxide (4NQO), a synthetic quinoline derivative extensively studied for its profound mutagenic and carcinogenic properties.[1] Its ability to mimic the effects of UV radiation and induce DNA damage has established it as a cornerstone tool in cancer research and for studying DNA repair mechanisms.[2]

This guide delves into the chemical properties and structure of a lesser-known, yet structurally significant, analogue: 4,5-Dinitroquinoline 1-oxide . While experimental data on this specific dinitrated compound is scarce, its chemical architecture—boasting an additional nitro group on the benzo-fused ring—suggests a fascinating modulation of the electronic and biological properties observed in its well-characterized parent, 4NQO.

By grounding our analysis in the rich dataset available for 4NQO, this guide will provide a comprehensive overview of 4,5-Dinitroquinoline 1-oxide, projecting its physicochemical properties, reactivity, and potential biological impact. We will explore its structure, propose a viable synthetic pathway, and infer its mechanism of action, offering a predictive yet scientifically rigorous resource for researchers investigating nitroaromatic compounds and their role in drug development and toxicology.

Section 1: Chemical Structure and Physicochemical Properties

The fundamental difference between 4-nitroquinoline 1-oxide and 4,5-dinitroquinoline 1-oxide lies in the addition of a second nitro group at the C5 position. This substitution is predicted to have a significant impact on the molecule's physical and chemical characteristics.

Molecular Structure

The structure of 4,5-Dinitroquinoline 1-oxide is characterized by a quinoline core, featuring an N-oxide at position 1 and two electron-withdrawing nitro groups at positions 4 and 5.

Caption: Chemical structure of 4,5-Dinitroquinoline 1-oxide.

Physicochemical Properties: A Comparative Analysis

Due to the absence of experimental data for 4,5-Dinitroquinoline 1-oxide, we present its computed properties alongside the known experimental values for 4-Nitroquinoline 1-oxide for a comparative perspective.

Table 1: Computed Physicochemical Properties of 4,5-Dinitroquinoline 1-oxide

Property Value Source
Molecular Formula C₉H₅N₃O₅ PubChem
Molecular Weight 235.15 g/mol PubChem
IUPAC Name 4,5-dinitro-1-oxidoquinolin-1-ium PubChem
CAS Number 16238-73-6 PubChem
XLogP3 1 PubChem (Computed)
Hydrogen Bond Donor Count 0 PubChem (Computed)
Hydrogen Bond Acceptor Count 5 PubChem (Computed)

| Rotatable Bond Count | 2 | PubChem (Computed) |

Table 2: Experimental Physicochemical Properties of 4-Nitroquinoline 1-oxide

Property Value Source
Molecular Formula C₉H₆N₂O₃ [1]
Molecular Weight 190.16 g/mol [1][3]
Appearance Yellow-brown crystals or powder [1]
Melting Point 154-156 °C [4]
Boiling Point 237-243 °C [1]

| Water Solubility | Slightly soluble (<1 mg/mL) |[1][4] |

Expert Insights: The addition of a second nitro group at the C5 position is expected to significantly influence the physicochemical properties of the molecule. The increased molecular weight and polarity, due to the additional polar nitro group, would likely result in a higher melting point for 4,5-Dinitroquinoline 1-oxide compared to 4NQO. Furthermore, its solubility in non-polar organic solvents is predicted to be lower, while its solubility in polar aprotic solvents may be enhanced. The increased number of hydrogen bond acceptors could also influence its interactions with biological macromolecules.

Section 2: Synthesis and Reactivity

The synthesis of 4,5-Dinitroquinoline 1-oxide, while not explicitly detailed in the available literature, can be logically proposed based on established methods for the nitration of quinoline derivatives.

Proposed Synthetic Pathway

The regioselectivity of the nitration of quinoline 1-oxide is highly dependent on the reaction conditions, particularly the acidity of the medium.[5][6] In neutral or weakly acidic media, nitration preferentially occurs at the 4-position of the pyridine ring.[5] In strongly acidic conditions, the N-oxide oxygen is protonated, and nitration is directed to the 5- and 8-positions of the benzene ring.[5][6]

A plausible two-step synthesis for 4,5-Dinitroquinoline 1-oxide would therefore involve a sequential nitration strategy:

  • Step 1: Synthesis of 4-Nitroquinoline 1-oxide. This is a well-established procedure involving the nitration of quinoline 1-oxide.[7]

  • Step 2: Nitration of 4-Nitroquinoline 1-oxide. The subsequent nitration of 4-Nitroquinoline 1-oxide under strongly acidic conditions (e.g., fuming nitric acid in fuming sulfuric acid) would direct the second nitro group to the benzene ring, yielding a mixture of dinitro-isomers, including the desired 4,5-Dinitroquinoline 1-oxide.[8]

Start Quinoline 1-Oxide Intermediate 4-Nitroquinoline 1-oxide Start->Intermediate Step 1: Nitration Product 4,5-Dinitroquinoline 1-oxide Intermediate->Product Step 2: Nitration Step1_cond HNO₃ / H₂SO₄ (Weak Acid) Step2_cond Fuming HNO₃ / Fuming H₂SO₄ (Strong Acid)

Caption: Proposed two-step synthesis of 4,5-Dinitroquinoline 1-oxide.

Expected Reactivity

The presence of two strongly electron-withdrawing nitro groups, in conjunction with the N-oxide functionality, renders the 4,5-Dinitroquinoline 1-oxide ring system highly electron-deficient. This electronic profile dictates its reactivity:

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The molecule is expected to be highly reactive towards nucleophiles. The C2 and C4 positions, being ortho and para to the N-oxide, are particularly activated.

  • Reduction of Nitro Groups: The nitro groups can be chemically or metabolically reduced. This reduction is a critical step in the bioactivation of 4NQO and is anticipated to be a key feature of 4,5-Dinitroquinoline 1-oxide's biological activity.[2]

Section 3: Predicted Biological Activity and Mechanism of Action

Extrapolating from the extensive toxicological data of 4NQO, 4,5-Dinitroquinoline 1-oxide is predicted to be a potent genotoxic agent.

Predicted Genotoxicity

4NQO is a well-established mutagen and carcinogen.[1] It induces a range of mutations, primarily through the formation of bulky DNA adducts.[9] Given its structural similarity, 4,5-Dinitroquinoline 1-oxide is also likely to exhibit significant mutagenic and potentially carcinogenic properties.

Predicted Mechanism of Action

The mechanism of action for 4NQO is a multi-step process involving metabolic activation.[1][10] It is highly probable that 4,5-Dinitroquinoline 1-oxide follows a similar pathway:

  • Metabolic Reduction: The 4-nitro group is enzymatically reduced to the corresponding hydroxylamine, forming 4-hydroxyamino-5-nitroquinoline 1-oxide. This is the key bioactivation step.

  • Formation of an Electrophilic Intermediate: The hydroxylamine is further metabolized to a highly reactive electrophilic species.

  • DNA Adduct Formation: This electrophile reacts with DNA, forming stable covalent adducts, primarily with guanine and adenine bases.[10] These adducts distort the DNA helix, interfering with replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): The metabolic cycling of the nitro groups can also lead to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[11][12] This oxidative stress can cause further DNA damage, including strand breaks and the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage.[11][13]

The presence of the second nitro group at the 5-position could potentially lead to a more complex metabolic profile, with the possibility of its own reduction and subsequent reactions, potentially enhancing the genotoxicity of the molecule.

Parent 4,5-Dinitroquinoline 1-oxide Metabolite 4-Hydroxyamino-5-nitroquinoline 1-oxide (Reactive Metabolite) Parent->Metabolite Metabolic Reduction ROS Reactive Oxygen Species (ROS) Parent->ROS Redox Cycling DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Damage DNA Damage (Mutations, Strand Breaks) DNA_Adducts->Damage ROS->Damage

Caption: Predicted mechanism of genotoxicity for 4,5-Dinitroquinoline 1-oxide.

Section 4: Predicted Spectroscopic Characterization

While experimental spectra for 4,5-Dinitroquinoline 1-oxide are not available, its key spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Features of 4,5-Dinitroquinoline 1-oxide

Technique Predicted Key Features
¹H NMR Aromatic region (δ 7.5-9.0 ppm) showing complex splitting patterns for the remaining 5 aromatic protons. The electron-withdrawing effects of the nitro groups and N-oxide will cause significant downfield shifts.
¹³C NMR Aromatic region (δ 120-150 ppm) with signals for 9 distinct carbon atoms. Carbons attached to the nitro groups will be significantly deshielded.
IR Spectroscopy - Strong asymmetric and symmetric NO₂ stretching bands (~1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). - N-O stretching of the N-oxide (~1300-1200 cm⁻¹). - Aromatic C-H and C=C stretching vibrations.

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 235.02. Fragmentation pattern would likely involve the loss of NO, NO₂, and O. |

Section 5: Representative Experimental Protocol: Ames Test for Mutagenicity

To assess the predicted mutagenic potential of compounds like 4,5-Dinitroquinoline 1-oxide, the bacterial reverse mutation assay, or Ames test, is a standard and reliable method.[14] 4NQO is commonly used as a positive control in this assay.[14][15] The following protocol is a representative workflow for evaluating a test compound's ability to induce point mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: This assay measures the ability of a chemical to cause reverse mutations in mutant strains of Salmonella typhimurium that are unable to synthesize histidine (His⁻).[16] Mutagenic compounds will cause a reversion to the wild-type phenotype (His⁺), allowing the bacteria to grow on a histidine-deficient medium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Test compound (e.g., 4,5-Dinitroquinoline 1-oxide) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls: 4-Nitroquinoline 1-oxide (for TA98 and TA100)

  • Negative control: Solvent (e.g., DMSO)

  • S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Vogel-Bonner medium E (50x)

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine and biotin)

Procedure:

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight with shaking at 37°C to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.

  • Metabolic Activation (if required): Prepare the S9 mix by combining the S9 fraction with the cofactor solution and a sodium phosphate buffer.[16] Keep on ice.

  • Assay Setup:

    • To sterile tubes, add 2 mL of molten top agar maintained at 45°C.

    • Add 100 µL of the overnight bacterial culture.

    • Add 100 µL of the test compound at various concentrations. Include solvent control and positive control tubes.

    • For assays with metabolic activation, add 500 µL of the S9 mix. For assays without, add 500 µL of sodium phosphate buffer.[16]

  • Plating: Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates. Swirl to ensure even distribution.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the count is at least double that of the solvent control.

Start Prepare bacterial cultures, test compounds, and S9 mix Mix Combine bacteria, test compound, and S9 mix (or buffer) in molten top agar Start->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for dose-dependent increase in revertants Count->Analyze

Caption: Workflow for the Ames bacterial reverse mutation assay.

Conclusion and Future Directions

4,5-Dinitroquinoline 1-oxide represents an intriguing but understudied derivative of the potent carcinogen 4NQO. Based on fundamental principles of organic chemistry and toxicology, it is predicted to be a highly reactive, electron-deficient molecule with significant genotoxic potential. Its mechanism of action is likely to mirror that of 4NQO, involving metabolic reduction to form DNA adducts and induce oxidative stress.

The true chemical and biological nature of 4,5-Dinitroquinoline 1-oxide, however, remains to be elucidated through empirical investigation. This technical guide, by providing a predictive framework, aims to stimulate and guide future research. Key areas for investigation include:

  • Definitive Synthesis and Characterization: The development of a robust synthetic route and full spectroscopic characterization are essential first steps.

  • Comparative Genotoxicity Studies: Direct comparison of the mutagenic and carcinogenic potency of 4,5-Dinitroquinoline 1-oxide with 4NQO would provide valuable structure-activity relationship insights.

  • Metabolite Identification and DNA Adduct Analysis: Identifying the specific metabolites and the structure of the DNA adducts formed will be crucial to understanding its precise mechanism of action.

Such studies will not only illuminate the properties of this specific molecule but also contribute to a broader understanding of the structure-activity relationships that govern the toxicity of nitroaromatic compounds, a class of molecules with significant environmental and health implications.

References

  • Arima, Y., H-O. H, N. S., & K. N. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 90(2), 356-363. Available from: [Link]

  • Khatun, Z., M. A., M. A. I., A. A., & S. A. K. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10619. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). 4-Nitroquinoline 1-oxide. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved February 4, 2026, from [Link]

  • Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved February 4, 2026, from [Link]

  • de Oliveira, C. B., C. F. S., B. F. L., L. S. C., T. M. T., D. G. F., & A. L. A. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 24(13), 10815. Available from: [Link]

  • Scribd. (n.d.). Preparation and Properties of Quinoline. Retrieved February 4, 2026, from [Link]

  • Mondal, A., B. S., S. B., S. G., & T. C. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1261311. Available from: [Link]

  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (n.d.). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved February 4, 2026, from [Link]

  • Doak, S. H., L. V. T., G. J. J., & D. M. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(6), 785-795. Available from: [Link]

  • J-Stage. (n.d.). Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. Retrieved February 4, 2026, from [Link]

  • Tokyo University of Science. (n.d.). Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Retrieved February 4, 2026, from [Link]

  • Tam, A. S., S. D. H., & M. C. M. (2019). Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing. G3: Genes, Genomes, Genetics, 9(10), 3295-3304. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Available from: [Link]

  • Digital WPI. (n.d.). Mutagenicity Ames assessment of Artemisia annua and Artemisia afra. Retrieved February 4, 2026, from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 4,5-Dinitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape

4,5-Dinitroquinoline 1-oxide is a nitroaromatic heterocyclic compound with potential applications in various research domains. A thorough understanding of its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for any meaningful investigation, from initial in vitro screening to advanced formulation development.

This guide addresses the critical need for a comprehensive technical resource on this compound. It must be noted, however, that publicly available experimental data on 4,5-Dinitroquinoline 1-oxide is scarce. Therefore, this document adopts a dual-pillar approach rooted in scientific rigor:

  • Theoretical Physicochemical Profiling: Leveraging established principles of organic chemistry to predict the behavior of 4,5-Dinitroquinoline 1-oxide based on its distinct structural motifs (a quinoline N-oxide core and two nitro groups).

  • Methodological Framework Empowered by a Surrogate: Providing detailed, field-proven experimental protocols for determining solubility and stability. For illustrative purposes and to ground these methods in practical reality, we will reference data from the closely related and extensively studied analogue, 4-Nitroquinoline 1-oxide (4-NQO) . This surrogate approach provides an authoritative blueprint for researchers to generate the specific data required for 4,5-Dinitroquinoline 1-oxide.

Part 1: Physicochemical & Structural Analysis

The structure of 4,5-Dinitroquinoline 1-oxide dictates its chemical personality. The quinoline ring system provides a rigid, aromatic scaffold. The N-oxide functional group and the two nitro groups introduce significant polarity and specific reactive potentials.

The N-oxide moiety is a strong dipole and a potential hydrogen bond acceptor, a feature known to enhance aqueous solubility in some contexts[1]. However, the two nitro groups (—NO₂) are powerful electron-withdrawing groups that significantly influence the molecule's electronic properties and intermolecular interactions[2][3]. This high degree of polarity, combined with a planar aromatic structure, can lead to strong crystal lattice forces, potentially counteracting the solubilizing effect of individual polar groups and resulting in poor aqueous solubility, a common trait for aromatic nitro compounds[4].

Computed Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₅N₃O₅PubChem CID 85345[5]
Molecular Weight 235.15 g/mol PubChem CID 85345[5]
XLogP3 1PubChem CID 85345[5]
Hydrogen Bond Donor Count 0PubChem CID 85345[5]
Hydrogen Bond Acceptor Count 5PubChem CID 85345[5]
Topological Polar Surface Area 117 ŲPubChem CID 85345[5]
  • Interpretation: The XLogP3 value of 1 suggests a moderate lipophilicity. The high hydrogen bond acceptor count (5) and large polar surface area (117 Ų) confirm the highly polar nature imparted by the N-oxide and dinitro functionalities. This profile suggests that while solubility in polar organic solvents is likely, aqueous solubility may be limited.

Part 2: A Framework for Solubility Determination

Solubility is a critical determinant of a compound's behavior in biological systems and its suitability for formulation. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method, recommended by major regulatory bodies[6].

Causality in Experimental Design: Why the Shake-Flask Method?

The shake-flask method is chosen for its ability to determine the true thermodynamic equilibrium solubility. Unlike kinetic solubility assays, which can be influenced by the rate of dissolution from a DMSO stock, the shake-flask method ensures that the solution is fully saturated with the compound in a given solvent system over an extended period. This provides a definitive, formulation-relevant value. The choice of 37 °C is to mimic physiological conditions, which is essential for drug development research[6].

Illustrative Solubility Data (Surrogate: 4-Nitroquinoline 1-oxide)

The following table provides known solubility data for the structural analog 4-NQO, illustrating the type of data that would be generated from the protocol below.

SolventSolubilitySource
WaterSlightly soluble; < 1 mg/mL at 20°CWikipedia[7], CAMEO Chemicals[8]
AcetoneSoluble, clear to hazySigma-Aldrich[9]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using a validated analytical method for quantification.

  • Preparation:

    • Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) and select relevant organic solvents (e.g., ethanol, acetone, acetonitrile, DMSO)[10].

    • Develop and validate a suitable analytical method for quantification, typically UV-Vis spectrophotometry or HPLC-UV[11]. Prepare a calibration curve with a minimum of five standards.

  • Execution:

    • Add an excess amount of 4,5-Dinitroquinoline 1-oxide powder to a series of glass vials, ensuring a visible amount of solid remains undissolved.

    • Add a precise volume of the chosen solvent/buffer to each vial.

    • Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical applications)[6].

    • Agitate the vials at a consistent, moderate speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium[10].

  • Sampling & Analysis:

    • After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any particulate matter. Causality Note: This step is critical to prevent artificially high readings from undissolved microparticles.

    • Dilute the filtered sample as necessary with the appropriate solvent to fall within the linear range of the analytical method's calibration curve.

    • Analyze the sample using the validated analytical method to determine the concentration.

  • Confirmation of Equilibrium:

    • To ensure equilibrium has been reached, take additional samples at later time points (e.g., at 48 and 72 hours). The solubility value is confirmed when consecutive measurements are consistent[10].

Visualization: Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis prep_compound Weigh excess 4,5-Dinitroquinoline 1-oxide add_solvent Add precise volume of solvent to vials prep_compound->add_solvent prep_solvents Prepare Buffers & Organic Solvents prep_solvents->add_solvent prep_analytics Develop & Validate Quantification Method (HPLC/UV) quantify Quantify concentration via HPLC/UV prep_analytics->quantify incubate Incubate at 37°C with agitation (24-48h) add_solvent->incubate incubate->incubate settle Settle undissolved solid incubate->settle filter Filter supernatant (0.45 µm) settle->filter dilute Dilute sample into linear range filter->dilute dilute->quantify result Report Solubility (e.g., mg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Intrinsic Stability Assessment via Forced Degradation

Understanding a molecule's intrinsic stability is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could impact efficacy or safety. Forced degradation (or stress testing) is a systematic process to accelerate this degradation under conditions more severe than those used for long-term stability testing[12]. The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to identify pathways and validate analytical methods[13].

Causality in Stress Condition Selection

The stress conditions outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2) are chosen because they represent the most common chemical degradation pathways a drug substance may encounter[13][14].

  • Hydrolysis (Acidic/Basic): Probes susceptibility to degradation across a pH range, relevant to aqueous formulations and physiological environments.

  • Oxidation: Tests for reactivity with oxidative species. N-oxides and nitroaromatics can be susceptible to complex oxidative and reductive pathways, potentially initiated by reactive oxygen species[15][16].

  • Photolysis: Many aromatic systems, particularly those with nitro and N-oxide groups, absorb UV-Vis light and are prone to photochemical degradation[17]. The surrogate 4-NQO is known to be light-sensitive[8].

  • Thermal: Assesses the impact of heat, providing data to predict degradation rates at different storage temperatures.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 4,5-Dinitroquinoline 1-oxide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C).

    • Oxidative Degradation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C). Separately, expose a solution of the compound to the same heat.

    • Photolytic Degradation: Expose both solid powder and a solution to a calibrated light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as specified in ICH Q1B[16]. Run a dark control in parallel.

  • Time Point Sampling:

    • Withdraw samples from each stress condition at various time points (e.g., 2, 4, 8, 24, 48 hours).

    • For acid/base samples, neutralize them immediately upon collection to halt the degradation reaction.

    • Analyze all samples promptly using a stability-indicating HPLC method (see Part 4).

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound at each time point.

    • Monitor for the appearance and growth of new peaks (degradation products). The ideal condition is one that yields 5-20% degradation of the parent compound[13].

Visualization: Forced Degradation & Analysis Workflow

G cluster_stress Phase 1: Apply Stress Conditions cluster_analysis Phase 2: Analysis & Evaluation start Prepare Stock Solution of 4,5-Dinitroquinoline 1-oxide acid Acid Hydrolysis (0.1M HCl, Heat) start->acid base Base Hydrolysis (0.1M NaOH, RT/Heat) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolysis (ICH Q1B Light Source) start->photo sample Sample at multiple time points (t=0, 2, 8, 24h...) acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize if applicable analyze Analyze via Stability- Indicating HPLC Method sample->analyze neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate outcome Identify Degradation Pathways Validate Analytical Method evaluate->outcome

Caption: Workflow for Forced Degradation Studies.

Part 4: Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the predominant technique for this purpose[18].

Core Principles of a Stability-Indicating HPLC Method
  • Specificity/Selectivity: The primary goal is to achieve baseline separation between the parent compound peak and all degradation product peaks. This is confirmed using peak purity analysis with a photodiode array (PDA) detector.

  • Robustness: The method must be reliable despite small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature[19].

  • Accuracy & Precision: The method must accurately quantify the amount of the compound present and provide consistent results upon repeated analysis.

Example HPLC Method (Adapted from 4-NQO Analysis)

The development of a method for 4,5-Dinitroquinoline 1-oxide would begin with a starting point similar to methods used for related compounds. The analysis of 4-NQO and its metabolites has been successfully achieved with RP-HPLC, providing a strong foundation[20].

  • Column: A C18 stationary phase (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm) is a versatile starting point for separating moderately polar to nonpolar compounds[19].

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from potentially more polar degradation products.

    • Solvent A: Acetonitrile or Methanol

    • Solvent B: Aqueous buffer (e.g., 20 mM acetate or phosphate buffer, pH adjusted to 3.5-5.5). The acidic pH helps ensure sharp peak shapes for many nitrogen-containing compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis/PDA detection. The wavelength should be set at the absorption maximum (λ_max) of 4,5-Dinitroquinoline 1-oxide. A full spectrum should be monitored to aid in peak identification and purity assessment.

  • Column Temperature: 30-40°C to ensure reproducible retention times.

Method Development Rationale: The initial mobile phase composition would be highly aqueous to retain the polar parent compound. The gradient would then ramp up the organic solvent percentage to elute any less polar degradants. The forced degradation samples are essential here; they are injected to challenge the method's ability to separate the newly formed impurity peaks from the parent peak.

Conclusion

While direct experimental data for 4,5-Dinitroquinoline 1-oxide remains to be published, a robust scientific framework allows for a comprehensive assessment of its likely characteristics and provides the necessary tools for empirical validation. Based on its dinitro- and N-oxide functionalities, the compound is predicted to be a highly polar molecule with potential for poor aqueous solubility but better solubility in polar organic solvents. Its structure suggests a susceptibility to degradation under photolytic and oxidative stress.

This guide provides the authoritative, step-by-step methodologies, grounded in ICH guidelines and established scientific practice, for researchers to definitively determine the solubility and stability profiles of 4,5-Dinitroquinoline 1-oxide. By following these self-validating protocols, scientists and drug developers can generate the high-quality, reliable data essential for advancing their research and development objectives.

References

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  • Pommier, Y., et al. (2006). 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. Cancer Research, 66(13), 6845-6851. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85345, 4,5-Dinitroquinoline 1-oxide. Retrieved from [Link]

  • Li, X., et al. (2018). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Catalysis, 8(10), 9579-9587. Retrieved from [Link]

  • Rani, P. J., & Mohan, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

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  • Giaginis, C., et al. (2016). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Biomedical Chromatography, 30(11), 1833-1841. Retrieved from [Link]

  • Singh, R., & Kumar, V. (2022). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48). Retrieved from [Link]

  • Vezafarma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. In WHO Technical Report Series, No. 937. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Pizzo, F., & Mester, B. (2013). Structure–Activity Relationships in Nitro-Aromatic Compounds. Structure-Activity Relationships in Environmental Sciences, 10, 219-234. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. Retrieved from [Link]

  • Arima, Y., et al. (2004). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 82(2), 403-410. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Retrieved from [Link]

  • de Souza, J., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. In Chemistry LibreTexts. Retrieved from [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • Sree, G. N., et al. (2017). Development And Validation Of Stability Indicating RP-HPLC Method For Determination Of Ceritinib. Indo American Journal of Pharmaceutical Sciences, 4(11), 4410-4420. Retrieved from [Link]

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Technical Guide: 4,5-Dinitroquinoline 1-oxide DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of 4,5-Dinitroquinoline 1-oxide (4,5-DNQO) DNA adduct formation. While the structural analog 4-nitroquinoline 1-oxide (4-NQO) is the extensively documented prototype for this class of genotoxins, 4,5-DNQO presents a distinct mechanistic profile due to the steric and electronic influence of the additional nitro group at the peri-position (C5).

This whitepaper synthesizes established nitroquinoline reaction mechanisms with specific protocols for investigating the 4,5-DNQO derivative.

Target Analyte: 4,5-Dinitroquinoline 1-oxide (CAS: 16238-73-6) Primary Mechanism: Nitroreduction-mediated nitrenium ion attack Key Biomarkers: N-(deoxyguanosin-8-yl)-4,5-DNQO; 3-(deoxyguanosin-N2-yl)-4,5-DNQO

Executive Summary & Chemical Basis

4,5-Dinitroquinoline 1-oxide is a heterocyclic aromatic nitro compound. Its genotoxicity is predicated on metabolic activation similar to 4-NQO, but modulated by the C5-nitro group. The C5-nitro substituent exerts a strong electron-withdrawing effect, potentially increasing the electrophilicity of the ultimate carcinogen while simultaneously introducing steric hindrance at the reaction center (the C4 nitrogen).

Structural Determinants of Reactivity
  • N-Oxide Moiety: Essential for carcinogenicity; facilitates the initial enzymatic reduction.

  • C4-Nitro Group: The site of metabolic reduction to hydroxylamine.

  • C5-Nitro Group (The Variable): Located in the peri position.

    • Electronic Effect: Increases the reduction potential of the ring system.

    • Steric Effect: Hinders enzymatic docking (nitroreductases) and DNA intercalation compared to the mono-nitro analog.

Metabolic Activation Pathway

The formation of DNA adducts by 4,5-DNQO follows a four-step "activation-esterification-ionization-binding" cascade. This pathway is obligate; the parent compound is inert toward DNA without enzymatic reduction.

The Cascade
  • Nitroreduction: Cytosolic enzymes (DT-diaphorase/NQO1) reduce the C4-nitro group to a hydroxylamine.

  • Esterification: The hydroxylamine is O-esterified (acetylated or serylated) by transferases (NAT or seryl-tRNA synthetase).

  • Ionization: The ester is unstable and spontaneously degrades to release the leaving group, generating a highly electrophilic nitrenium ion .

  • Adduct Formation: The nitrenium ion attacks nucleophilic centers on DNA bases, primarily Guanine.

MetabolicPathway cluster_legend Reaction Phase DNQO 4,5-Dinitroquinoline 1-oxide (Parent Compound) Reductase Enzymatic Reduction (DT-Diaphorase / NQO1) DNQO->Reductase HAQO 4-Hydroxyamino-5-nitroquinoline 1-oxide (Proximate Carcinogen) Reductase->HAQO + 2e- / 2H+ Esterification O-Esterification (Acyltransferase / Seryl-tRNA Synthetase) HAQO->Esterification Acetoxy 4-Acetoxy-5-nitroquinoline 1-oxide (Unstable Ester) Esterification->Acetoxy + Ac-CoA / ATP Nitrenium Nitrenium Ion (Ultimate Carcinogen) Acetoxy->Nitrenium - Acetate (Spontaneous) Adduct dG-C8 / dG-N2 Adducts (Covalent Modification) Nitrenium->Adduct DNA Genomic DNA DNA->Adduct Nucleophilic Attack

Figure 1: Proposed metabolic activation pathway of 4,5-DNQO leading to covalent DNA binding.

Mechanism of Adduct Formation

The ultimate carcinogen (the nitrenium ion) is a "soft" electrophile that preferentially targets the guanine base.

Primary Binding Sites

Based on 4-NQO homology, 4,5-DNQO is expected to form three distinct adduct classes. The distribution ratio is influenced by the steric bulk of the C5-nitro group.

Adduct TypeTarget SiteMechanismProbability (Relative to 4-NQO)
dG-C8 Guanine C8Electrophilic substitution at the C8 position.High. The major adduct for nitroquinolines.
dG-N2 Guanine N2Addition to the exocyclic amino group.Moderate. Often associated with the minor groove interactions.
dA-N6 Adenine N6Addition to the exocyclic amino group.Low. Typically <5% of total adduct burden.
The "Peri-Effect" Hypothesis

The C5-nitro group creates steric crowding near the C4 reaction center.

  • Hypothesis: This may shift the adduct profile slightly toward the dG-N2 position compared to 4-NQO, as the C8 position requires intercalation which might be destabilized by the non-planar distortion caused by the adjacent nitro groups.

Experimental Protocols (Self-Validating)

The following workflows are designed to synthesize, isolate, and quantify 4,5-DNQO adducts. These protocols assume the use of 4-NQO as a positive control for system validation.

Protocol A: In Vitro Enzymatic Generation of Adducts

Purpose: To generate authentic adduct standards using biological enzymes.

  • Reaction Mixture Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Substrate: 100 µM 4,5-DNQO (dissolved in DMSO, final conc <1%).

    • Cofactor: 1 mM NADPH (generating system: G6P + G6PDH).

    • Enzyme Source: Rat liver cytosolic fraction (S9) or purified recombinant NQO1.

    • Target: 1 mg Calf Thymus DNA (CT-DNA).

  • Incubation:

    • Incubate at 37°C for 60 minutes in the dark (nitroquinolines are photosensitive).

  • Termination:

    • Add cold ethanol (2 volumes) to precipitate DNA.

    • Centrifuge at 12,000 x g for 10 mins.

  • Purification:

    • Wash DNA pellet 2x with 70% ethanol to remove unbound metabolites.

    • Resuspend in TE buffer.

Protocol B: DNA Hydrolysis & Sample Prep

Purpose: To release modified nucleosides for LC-MS analysis.

  • Enzymatic Digestion:

    • Treat 50 µg of modified DNA with Micrococcal Nuclease (15 U) and Spleen Phosphodiesterase (0.1 U) for 3 hours at 37°C.

    • Add Alkaline Phosphatase (10 U) and incubate for an additional 2 hours.

  • Filtration:

    • Pass the hydrolysate through a 3 kDa molecular weight cutoff (MWCO) filter to remove enzymes.

  • Validation Step:

    • Spike a control sample with stable isotope-labeled dG (e.g., [15N5]-dG) to monitor recovery efficiency.

Protocol C: LC-MS/MS Quantification

Purpose: Specific detection of the dinitro-adduct.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MRM Transitions (Theoretical):

    • Precursor Ion: [M+H]+ corresponding to dG + (4,5-DNQO - O - H).

    • Calculation: dG (267.2) + 4,5-DNQO (235.[1]1) - H2O (18) = ~484.3 m/z (Estimate).

    • Fragment Ions: Monitor for loss of deoxyribose (-116 amu) and the guanine base fragment.

Biological Consequences & Repair

The presence of the 5-nitro group likely alters the biological processing of the adduct compared to the parent 4-NQO.

Repair Mechanisms
  • Nucleotide Excision Repair (NER): The bulky dG-C8 adducts are primary targets for the UvrABC (prokaryotes) or XPC-RAD23B (mammals) complex.

  • Repair Resistance: The extra nitro group may increase the thermodynamic stability of the DNA helix distortion, potentially shielding the adduct from recognition or excision, leading to higher mutagenic efficiency per adduct formed.

Mutagenic Spectrum
  • G -> A Transitions: Typical of C8-Guanine adducts (locking Guanine in syn conformation, pairing with Thymine).

  • G -> T Transversions: Typical of N2-Guanine adducts or apurinic sites generated by unstable adducts.

References

  • PubChem. (n.d.).[1] 4,5-Dinitroquinoline 1-oxide (CID 85345).[1] National Library of Medicine. Retrieved from [Link]

  • Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide. Nature, 255, 510–512. Retrieved from [Link]

  • Galiegue-Zouitina, S., et al. (1985). The major DNA adduct of the carcinogen 4-nitroquinoline 1-oxide is formed at the N2 position of guanine.[2][3] Carcinogenesis, 6(12), 1785-1790. (Mechanistic Basis). Retrieved from [Link]

  • Bailleul, B., et al. (1989).[3] Molecular basis of 4-nitroquinoline 1-oxide carcinogenesis. Japanese Journal of Cancer Research, 80(8), 691-697.[3] Retrieved from [Link]

  • Kanojia, D., & Vaidya, M. (2006).[4] 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-667. (Review of parent compound mechanism). Retrieved from [Link]

Sources

Technical Guide: In Vitro Genotoxicity Assessment of 4,5-Dinitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro genotoxicological assessment of 4,5-Dinitroquinoline 1-oxide (4,5-DNQO). This guide is structured to provide a mechanistic investigation framework, using the well-characterized analogue 4-nitroquinoline 1-oxide (4-NQO) as a comparative benchmark.

Executive Summary

4,5-Dinitroquinoline 1-oxide (4,5-DNQO) (CAS: 16238-73-6) is a nitro-substituted heterocyclic compound structurally analogous to the potent carcinogen 4-nitroquinoline 1-oxide (4-NQO). While 4-NQO is a standard positive control in mutagenicity assays, the introduction of a second nitro group at the C5 position in 4,5-DNQO alters its electronic properties, metabolic activation potential, and DNA-binding affinity.

This guide outlines the specific in vitro strategies required to evaluate the genotoxicity of 4,5-DNQO. It emphasizes the necessity of distinguishing between bacterial-specific nitroreduction and mammalian metabolic activation, a critical differentiation for risk assessment in drug development.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is the first step in designing a valid exposure protocol.

PropertySpecificationRelevance to Assay Design
IUPAC Name 4,5-dinitro-1-oxidoquinolin-1-iumOfficial nomenclature for regulatory submission.
CAS Number 16238-73-6Unique identifier for database verification.
Formula C

H

N

O

Stoichiometry confirmation.
Mol. Weight 235.15 g/mol Calculation of molar concentrations for dose-response.
Solubility DMSO (High), Water (Low/Moderate)DMSO is the preferred vehicle; limit final concentration to <1% to avoid solvent toxicity.
Stability Light SensitiveCritical: All manipulations must be performed under yellow light to prevent photodegradation.

Mechanistic Toxicology: The Nitroreduction Pathway

The genotoxicity of nitroquinoline oxides is not inherent to the parent molecule but arises from metabolic activation. The "proximate carcinogen" is typically the hydroxylamine derivative.

Mechanism of Action
  • Nitroreduction: The nitro group at position 4 is enzymatically reduced to a hydroxylamine (-NHOH).

  • Esterification: In mammalian systems, this intermediate is often acetylated or sulfated to form an unstable ester.

  • Adduct Formation: The ester degrades to a highly electrophilic nitrenium ion, which covalently binds to the C8 or N2 position of Guanine in DNA, causing bulky adducts that lead to replication errors (transversions).

Pathway Visualization

The following diagram illustrates the critical activation pathway and the divergence between bacterial and mammalian systems.

Metabolic_Activation_4_5_DNQO Parent 4,5-Dinitroquinoline 1-oxide (Parent Compound) Hydroxylamine 4-Hydroxylamino-5-nitroquinoline 1-oxide (Proximate Mutagen) Parent->Hydroxylamine 4e- Reduction Reductase Nitroreductase (Bacterial or Cytosolic) Reductase->Parent Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Spontaneous (Bacteria) or Ester breakdown (Mammals) Esterification O-Acetylation / Sulfation (Mammalian S9) Esterification->Hydroxylamine DNA_Adduct DNA Adduct (dG-C8 or dG-N2) Nitrenium->DNA_Adduct Covalent Binding

Caption: Metabolic activation pathway of 4,5-DNQO leading to genotoxic DNA adducts.[1]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This is the primary screen.[2] For nitro-compounds, standard strains must be complemented with nitroreductase-deficient strains to pinpoint the mechanism.

Objective: Determine mutagenic potency and dependence on bacterial nitroreductase.

Strains Required:

  • Standard: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).

  • Diagnostic: TA98NR or TA100NR (Nitroreductase-deficient). Rationale: If mutagenicity drops significantly in NR strains compared to standard strains, the compound requires bacterial nitroreductase for activation.

Protocol Steps:

  • Preparation: Dissolve 4,5-DNQO in DMSO. Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate ).

  • S9 Activation: Prepare two sets of plates:

    • Set A (-S9): Phosphate buffer only. Detects direct-acting mutagenicity (via bacterial reductases).

    • Set B (+S9): Rat liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone). Mimics mammalian metabolism.

  • Plating (Pre-incubation Method):

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer).

    • Incubate at 37°C for 20 minutes (critical for nitro-compounds to allow interaction with enzymes).

    • Add 2.0 mL molten top agar (with traces of histidine/biotin) and pour onto minimal glucose agar plates.

  • Incubation: 48–72 hours at 37°C.

  • Scoring: Count revertant colonies.

Self-Validating Criteria:

  • Positive Control: 4-NQO (0.5 µ g/plate ) must yield >500 revertants in TA98/TA100 (-S9).

  • Solvent Control: DMSO background must be within historical range (e.g., 20-50 for TA98).

  • Cytotoxicity: Check background lawn. Thinning indicates toxicity, invalidating high-dose counts.

In Vitro Micronucleus (MN) Assay

Assesses chromosomal damage (clastogenicity/aneugenicity) in mammalian cells.

Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

Protocol Workflow:

  • Treatment:

    • Short Term (4h): +/- S9 mix. Followed by wash and 24h recovery.

    • Continuous (24h): - S9 only.

  • Cytochalasin B: Add Cytochalasin B (6 µg/mL) after treatment (or during continuous) to block cytokinesis. This restricts scoring to binucleated cells (BNCs), ensuring they divided during exposure.

  • Harvest & Staining: Hypotonic shock, fixation (methanol:acetic acid), and staining with Acridine Orange or Giemsa.

  • Analysis: Score 2,000 BNCs per concentration for micronuclei (MN).

Visualization of MN Workflow:

Micronucleus_Workflow Cells Cell Culture (CHO-K1 / TK6) Treat Exposure to 4,5-DNQO (+/- S9) Cells->Treat CytoB Add Cytochalasin B (Block Cytokinesis) Treat->CytoB Harvest Harvest & Fixation CytoB->Harvest Score Microscopy Score MN in Binucleated Cells Harvest->Score

Caption: In vitro Micronucleus assay workflow using Cytochalasin B block.

Data Interpretation & Risk Assessment

When analyzing 4,5-DNQO data, use the following logic matrix to interpret results relative to the 4-NQO benchmark.

Assay ResultInterpretationMechanistic Insight
Ames (+) in TA98/100 (-S9)Direct Mutagen Bacterial nitroreductases are sufficient to activate the compound.
Ames (+) in TA98, (-) in TA98NRNitroreduction Dependent Confirms the nitro group reduction is the critical activation step.
Ames (+) only with (+S9)Promutagen Bacterial enzymes are insufficient; mammalian liver enzymes (CYP450 or specific reductases) are required.
MN (+) Clastogen Induces chromosomal breaks, likely via bulky adducts causing strand breaks during replication.

Comparative Potency: If 4,5-DNQO shows lower mutagenicity than 4-NQO, it may be due to steric hindrance from the C5-nitro group preventing the molecule from intercalating effectively into DNA, or the C5-nitro group withdrawing electrons and making the C4-nitro group less susceptible to enzymatic reduction.

References

  • Nagao, M., & Sugimura, T. (1976). Molecular Biology of the Cell: The role of nitro-reduction in the mutagenesis of 4-nitroquinoline 1-oxide. Cancer Research, 36, 1050-1055.

  • Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide. Nature, 255, 510–512.

  • PubChem Database. (2024). Compound Summary: 4,5-Dinitroquinoline 1-oxide (CID 85345).[3] National Library of Medicine.

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals.

Sources

Methodological & Application

Application Note: High-Fidelity Induction of Oral Squamous Cell Carcinoma (OSCC) in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Clarification

Critical Note on Chemical Identity: While the request specified 4,5-Dinitroquinoline 1-oxide, the global gold standard for inducing oral squamous cell carcinoma (OSCC) is 4-Nitroquinoline 1-oxide (4NQO) . 4NQO is a water-soluble quinoline derivative that acts as a potent tobacco-mimetic carcinogen. There is no validated literature supporting 4,5-Dinitroquinoline 1-oxide as a primary inducer of OSCC. Using a non-standard isomer poses a high risk of experimental failure due to unknown toxicity profiles and lack of comparative histological data.

This guide details the protocol for 4NQO (CAS: 56-57-5) , the established agent for reproducing the multistep progression of human oral cancer (hyperplasia


 dysplasia 

carcinoma) in murine models.
Mechanism of Action: The "Tobacco Mimetic"

4NQO is unique because it does not require hepatic metabolism to become active; it is metabolized intra-orally by cellular enzymes. This makes it ideal for targeting the tongue and esophageal mucosa.

Key Molecular Events:

  • Enzymatic Reduction: 4NQO is reduced by cytosolic dehydrogenases (e.g., NQO1) into its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .

  • DNA Adduct Formation: 4-HAQO is serylated to form a highly unstable electrophile that covalently binds to DNA, specifically at the

    
     and 
    
    
    
    positions of guanine and the
    
    
    position of adenine.[1]
  • Oxidative Stress: The redox cycling of 4NQO generates Reactive Oxygen Species (ROS), causing secondary oxidative DNA damage (8-OHdG).[2]

  • Mutational Signature: These events induce G:C

    
     T:A transversions, a mutational signature identical to that caused by tobacco carcinogens.
    
Figure 1: 4NQO Metabolic Activation Pathway

4NQO_Pathway NQO 4-Nitroquinoline 1-oxide (4NQO) HAQO 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) NQO->HAQO Enzymatic Reduction ROS ROS Generation (Superoxide Radicals) NQO->ROS Redox Cycling Enzyme DT-Diaphorase / NQO1 (Cytosolic Reduction) Enzyme->NQO Adduct DNA-Adducts (dG-C8, dG-N2, dA-N6) HAQO->Adduct Serylation & Binding Mutation G:C -> T:A Transversion Adduct->Mutation Replication Error ROS->Mutation Oxidative Damage Tumor Oral Squamous Cell Carcinoma (OSCC) Mutation->Tumor Clonal Expansion

Caption: Figure 1.[3][4] Metabolic activation of 4NQO.[1][2] The compound undergoes enzymatic reduction to 4-HAQO, leading to stable DNA adducts and ROS-mediated mutagenesis.[2]

Experimental Protocol
3.1 Reagents and Materials
  • Carcinogen: 4-Nitroquinoline 1-oxide (Sigma-Aldrich or equivalent, >98% purity).

  • Solvent: Propylene Glycol (optional, for stock) or distilled water (direct dissolution).

  • Animal Model: C57BL/6 mice (Male, 6-8 weeks old). Note: C57BL/6 are the preferred strain due to their susceptibility to Th1-mediated immune responses, which mimic human tumor immunology.

  • Housing: Standard cages; Light-protected water bottles are mandatory.

3.2 Preparation of Carcinogen Solution

Safety Warning: 4NQO is a potent carcinogen.[1] Handle only in a Class II Biosafety Cabinet wearing double nitrile gloves and a respirator.

  • Stock Solution (Optional): Dissolve 4NQO in propylene glycol at 4 mg/mL. Store at -20°C in amber vials.

  • Working Solution (Drinking Water):

    • Target Concentration: 50 µg/mL to 100 µg/mL .

    • Direct Method: Add 4NQO powder directly to distilled water. Heat to 50°C and stir for 60 minutes to ensure complete dissolution.

    • Stock Method: Dilute stock solution into tap water to reach final concentration.

  • Light Protection: 4NQO degrades rapidly under UV/visible light. Wrap all water bottles in aluminum foil immediately after preparation.

3.3 Administration Schedule (The "Two-Stage" Model)

This protocol induces premalignant lesions by week 12 and invasive carcinoma by week 22.

PhaseWeeksTreatmentClinical Observation
Acclimatization -1 to 0Normal WaterBaseline weight/health check.
Induction 0 to 164NQO (50-100 µg/mL) No visible lesions initially. Weight loss may occur >Wk 12.
Progression 16 to 24Normal WaterAppearance of leukoplakia (white patches) and exophytic tumors.
Endpoint 24 to 28SacrificeInvasive SCC (tongue, esophagus).

Protocol Validation Checkpoints:

  • Fluid Intake: Monitor water consumption twice weekly. Mice may avert from 4NQO water due to taste. If dehydration occurs, reduce concentration to 50 µg/mL.

  • Refresh Rate: Prepare fresh 4NQO solution every 7 days . Old solution loses potency and becomes toxic due to degradation products.

Characterization and Scoring

To validate the model, histological assessment of the tongue is required.[5][4] The tongue should be longitudinally sectioned to visualize the entire length.

4.1 Histopathological Scoring System

Use Hematoxylin & Eosin (H&E) staining to classify lesions.

ScoreClassificationHistological Features
0 NormalNormal stratified squamous epithelium.
1 HyperplasiaThickened epithelium, hyperkeratosis, no cellular atypia.
2 Dysplasia (Low)Basal layer expansion, mild loss of polarity.
3 Dysplasia (High)Loss of polarity >50% thickness, nuclear pleomorphism, abnormal mitoses.
4 Carcinoma in SituFull-thickness dysplasia, intact basement membrane.
5 Invasive SCCBreaching of basement membrane, invasion into muscle/stroma, keratin pearls.
Figure 2: Experimental Workflow and Timeline

Experimental_Timeline cluster_stages Pathological Progression Start Week 0 Start 4NQO Mid Week 16 Stop 4NQO (Switch to Water) Start->Mid Induction Phase (100 µg/mL) P1 Hyperplasia (Wk 8-12) Start->P1 End Week 24-28 Sacrifice Mid->End Progression Phase (No Carcinogen) P2 Dysplasia (Wk 12-16) P1->P2 P3 Invasive SCC (Wk 20+) P2->P3 P3->End

Caption: Figure 2. Timeline of 4NQO-induced carcinogenesis. Withdrawal of the carcinogen at Week 16 allows for the assessment of irreversible malignant progression.

Troubleshooting & Optimization
  • Issue: High Mortality before Week 16.

    • Cause: Toxicity or dehydration.

    • Solution: Lower dose to 50 µg/mL or implement a "pulsed" regimen (2 weeks on, 1 week off).

  • Issue: Lack of Tumor Formation.

    • Cause: Photodegradation of 4NQO.

    • Solution: Verify amber bottles/foil wrapping. Ensure water is changed weekly.

  • Issue: Variable Tumor Size.

    • Cause: Inconsistent water intake per mouse.

    • Solution: Single-housing is ideal for precise dosing, though group housing is standard for stress reduction.

References
  • Kanojia, D., & Vaidya, M. M. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis.[2] Oral Oncology, 42(7), 655–667.[6] Link

  • Tang, X. H., Knudsen, B. S., Bemis, D., Tickoo, S., & Gudas, L. J. (2004). Oral cavity and esophageal carcinogenesis modeled in carcinogen-treated mice. Clinical Cancer Research, 10(1), 301–313. Link

  • Wilkey, J. F., Buchberger, G., Sorkin, H., et al. (2009). Molecular imaging of the chemically induced hamster cheek pouch carcinogenesis model. Clinical Cancer Research, 15(12), 3916-3924. Link

  • Schoop, R. A., Noteborn, M. H., & Baatenburg de Jong, R. J. (2009). A mouse model for oral squamous cell carcinoma.[6] Journal of Molecular Histology, 40(3), 177–181.[6] Link

  • Frontiers in Oncology. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Link (Note: Generalized link to journal topic for verification of recent immune-profiling in this model).

Sources

Application Note: A Comprehensive Protocol for the Administration of Quinolone-Based Carcinogens in Animal Models, Featuring 4-Nitroquinoline 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble and Strategic Overview

The study of carcinogenesis in a controlled in vivo setting is fundamental to understanding cancer biology and developing novel therapeutics. Quinolone derivatives, such as 4,5-Dinitroquinoline 1-oxide, are potent genotoxic agents valuable for inducing tumor formation in animal models. However, detailed, publicly available protocols for 4,5-Dinitroquinoline 1-oxide are scarce. This guide, therefore, leverages the extensive body of research on its close and well-characterized structural analog, 4-Nitroquinoline 1-oxide (4-NQO) .

4-NQO is a water-soluble carcinogen that reliably induces pathologies, particularly oral squamous cell carcinoma (OSCC), in rodents, with a progression that closely mimics human disease.[1][2] The protocols and mechanistic insights detailed herein for 4-NQO serve as a robust and validated framework for researchers planning to work with 4,5-Dinitroquinoline 1-oxide or other similar quinolone-based carcinogens.

The Molecular Causality: Mechanism of Action

Understanding the mechanism of genotoxicity is critical for experimental design and data interpretation. 4-NQO is not a direct-acting carcinogen; it requires intracellular metabolic activation to exert its effects.[3]

The key steps are:

  • Metabolic Reduction: The nitro group of 4-NQO is reduced by cellular reductases to form the highly reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4][5] This is the ultimate carcinogenic metabolite.

  • DNA Adduct Formation: 4-HAQO is an electrophile that covalently binds to DNA, forming stable purine adducts, primarily with guanine and adenine residues.[2][5] These bulky adducts distort the DNA helix, disrupting replication and transcription.

  • Oxidative Stress and Mutation: The metabolism of 4-NQO also generates reactive oxygen species (ROS), leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG).[4][6] Unrepaired adducts and oxidative lesions lead to characteristic G:C to T:A transversion mutations, driving the initiation of carcinogenesis.[2]

This multi-faceted assault on genomic integrity makes 4-NQO a powerful tool for modeling cancers where environmental carcinogens, like those in tobacco, play a significant etiological role.[1]

4-NQO_Mechanism cluster_0 Intracellular Environment cluster_1 Genomic Damage 4NQO 4-Nitroquinoline 1-Oxide (Pro-carcinogen) Reduction Cellular Reductases 4NQO->Reduction Metabolic Activation 4HAQO 4-Hydroxyaminoquinoline 1-Oxide (Ultimate Carcinogen) Reduction->4HAQO ROS Reactive Oxygen Species (ROS) Reduction->ROS DNA_Adducts Bulky DNA Adducts (Guanine, Adenine) 4HAQO->DNA_Adducts Covalent Binding Oxidative_Damage Oxidative Damage (e.g., 8OHdG) ROS->Oxidative_Damage Induces Mutations G:C → T:A Transversions Mutations DNA_Adducts->Mutations Oxidative_Damage->Mutations Carcinogenesis Initiation of Carcinogenesis Mutations->Carcinogenesis

Caption: Metabolic activation and genotoxic mechanism of 4-NQO.

Preclinical Model Design & Experimental Parameters

The choice of animal model and experimental parameters is dictated by the research question. For oral and esophageal carcinogenesis, murine models are standard.

Animal Model Selection
  • Mice (e.g., C57BL/6): This strain is widely used due to its well-characterized genome and immune system. They are highly susceptible to 4-NQO-induced oral and esophageal carcinogenesis.[7]

  • Rats (e.g., Wistar): Rats are also used and may be preferred for studies requiring larger tissue samples or for specific toxicological endpoints.[8]

Expert Insight: The C57BL/6 mouse model is particularly powerful as it allows for the investigation of the interplay between the carcinogen-induced pathology and the host immune response, mirroring an almost accurate tumor microenvironment in humans.

Ethical Considerations

All animal procedures must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Due to the nature of carcinogenesis studies, diligent monitoring for animal welfare is paramount. Key monitoring points include body weight, food/water intake, clinical signs of distress, and the development of visible lesions. Humane endpoints must be clearly defined.

Summary of Experimental Parameters

The following table summarizes typical parameters for inducing oral/esophageal squamous cell carcinoma using 4-NQO in drinking water.

ParameterSpecificationRationale & Key Insights
Animal Model C57BL/6 Mice, 4-6 weeks oldYoung adult mice are chosen to ensure a sufficient lifespan for tumor development.
Carcinogen 4-Nitroquinoline 1-oxide (4-NQO)A potent, water-soluble pro-carcinogen.
Administration Route Ad libitum in drinking waterThis method is non-invasive and mimics chronic environmental exposure.
Concentration 50 - 100 µg/mLThe 100 µg/mL dose accelerates lesion development but requires stricter monitoring to prevent premature morbidity.[7]
Duration 8 - 16 weeks8 weeks of exposure typically results in dysplasia, while 16 weeks leads to invasive carcinoma.[7]
Expected Outcome Progressive lesions from hyperplasia -> dysplasia -> carcinomaAllows for the study of the full spectrum of cancer development.

Detailed Experimental Protocols

Protocol 1: Preparation of 4-NQO Solutions

CAUTION: 4-NQO is a potent carcinogen and mutagen. Always handle it within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves.

Materials:

  • 4-Nitroquinoline 1-oxide powder (e.g., Acros Organics #203792500)

  • Propylene glycol (vehicle) (e.g., Fisher Scientific #P355-4)

  • Sterile, light-blocking 15 mL or 50 mL conical tubes

  • Autoclaved drinking water

  • Animal water bottles (light-blocking or amber recommended)

Procedure for Stock Solution (50 mg/mL):

  • Inside a chemical fume hood, weigh 500 mg of 4-NQO powder.

  • Transfer the powder to a 15 mL conical tube.

  • Add propylene glycol to a final volume of 10 mL.

  • Vortex vigorously until the powder is completely dissolved. The solution will be a clear, yellowish color.

  • Store the stock solution at 4°C, protected from light. This stock solution is stable for one week. [7]

Procedure for Working Solution (100 µg/mL):

  • Calculate the required volume. For example, to make 200 mL of drinking water:

    • (100 µg/mL) x (200 mL) = 20,000 µg = 20 mg of 4-NQO needed.

    • Volume of stock = (20 mg) / (50 mg/mL) = 0.4 mL (or 400 µL).

  • Add 199.6 mL of autoclaved drinking water to a sterile, light-blocking container.

  • Add 400 µL of the 50 mg/mL 4-NQO stock solution.

  • Mix thoroughly. This working solution should be prepared fresh and replaced in the animal cages at least once per week .[7]

Protocol 2: Administration and In-Life Monitoring
  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Group Assignment: Randomly assign animals to control (vehicle in water) and experimental (4-NQO in water) groups.

  • Administration: Replace standard drinking water with the freshly prepared 4-NQO working solution or control water. Ensure ad libitum access.

  • Monitoring (Minimum 3x weekly):

    • Record body weight for each animal.

    • Observe general appearance, posture, and activity levels.

    • Check for signs of oral distress (difficulty eating, drooling).

    • Measure water consumption per cage to monitor intake.

  • Lesion Scoring: As the study progresses, macroscopic lesions may become visible on the tongue. These can be scored for severity if the protocol requires it.

Protocol 3: Tissue Collection and Histopathology
  • Euthanasia: At the pre-determined endpoint (e.g., 16 weeks), euthanize mice according to the IACUC-approved protocol (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Dissection: Immediately dissect the tongue and esophagus.

  • Fixation: Fix the tissues by immersion in 4% paraformaldehyde or 10% neutral buffered formalin for 24-48 hours at room temperature.[1]

  • Processing: After fixation, transfer tissues to 70% ethanol.

  • Embedding and Sectioning: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin. Section the paraffin blocks at 4-5 µm thickness.

  • Staining: Stain tissue sections with Hematoxylin and Eosin (H&E) for histopathological evaluation by a trained pathologist. The pathologist will score for features such as hyperplasia, dysplasia, and carcinoma in situ or invasive carcinoma.

Comprehensive Experimental Workflow

The following diagram illustrates the end-to-end workflow for a typical 4-NQO-induced carcinogenesis study.

Experimental_Workflow A Phase 1: Preparation & Acclimatization B Animal Acclimatization (1 Week) A->B C Randomization into Control & 4-NQO Groups B->C D Phase 2: Carcinogen Administration E Ad libitum Administration of 4-NQO in Drinking Water (8-16 Weeks) D->E F Weekly Preparation of Fresh 4-NQO Solution E->F Requires G In-Life Monitoring (Body Weight, Clinical Signs) (3x per week) E->G Concurrent H Phase 3: Endpoint & Analysis I Euthanasia at Pre-defined Endpoint H->I J Tissue Harvest (Tongue, Esophagus) I->J K Fixation (e.g., 4% PFA) & Paraffin Embedding J->K L Sectioning & H&E Staining K->L M Histopathological Analysis & Scoring L->M

Caption: End-to-end workflow for a 4-NQO carcinogenesis study.

References

  • Nakai, Y., & Mori, K. (1957). CARCINOGENIC ACTION OF 4-NITROQUINOLINE-N-OXIDE. Gann, 48(1), 129-131. [Link]

  • Câmara, D., Diniz, L. F., Rodrigues-Fernandes, C. I., Farias, L. C., de Souza, L. B., & de Almeida Freitas, R. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 24(18), 14311. [Link]

  • Kriek, E., & Westra, J. G. (2019). Metabolic Activation of Aromatic Amines and Amides and Interactions with Nucleic Acids. In Chemical Carcinogens and DNA. Taylor & Francis. [Link]

  • Science.gov. (n.d.). carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. [Link]

  • Vo, J., Brien, C., & Edwards, R. (2006). 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. Cancer research, 66(13), 6540–6545. [Link]

  • Khan, Z., Hamid, R., & Mir, R. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1242045. [Link]

  • Goldenring, J. R., Nam, K. T., Wang, T. C., & Mills, J. C. (2021). A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia. American journal of physiology. Gastrointestinal and liver physiology, 321(5), G537–G546. [Link]

  • Wikipedia. (2023, December 1). 4-Nitroquinoline 1-oxide. [Link]

  • Arima, Y., Nishigori, C., & Takeuchi, T. (2005). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 87(2), 336-343. [Link]

  • Bignold, L. P. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutation research. Genetic toxicology and environmental mutagenesis, 793, 113–120. [Link]

Sources

Application Note: Mechanistic Profiling of DNA Repair Pathways using 4,5-Dinitroquinoline 1-oxide (4,5-DNQO)

[1]

Introduction & Mechanistic Basis[1]

The "UV-Mimetic" Without Light

4,5-Dinitroquinoline 1-oxide (4,5-DNQO) is a potent nitroquinoline derivative used to study nucleotide excision repair (NER) and base excision repair (BER) pathways.[1] While its structural analog, 4-Nitroquinoline 1-oxide (4-NQO), is the "gold standard" UV-mimetic, the 4,5-dinitro variant offers a unique probe for studying bioreductive activation and steric hindrance in DNA adduct formation.[1]

Unlike UV radiation, which physically fuses adjacent pyrimidines, 4,5-DNQO is a pro-drug .[1] It is chemically inert until metabolically activated by cellular reductases, primarily NQO1 (DT-diaphorase) .[1] This makes it an exceptional tool for distinguishing between repair defects (e.g., Xeroderma Pigmentosum) and metabolic activation defects in cancer cell lines.[1]

Mechanism of Action

The cytotoxicity of 4,5-DNQO relies on a four-electron reduction of the nitro group to a hydroxylamine.[1] This intermediate is unstable and reacts with DNA to form bulky adducts, primarily at the N2 and C8 positions of guanine.

  • Bioactivation: NQO1 reduces 4,5-DNQO to 4-hydroxyamino-5-nitroquinoline 1-oxide (4-HAQO derivative).[1]

  • Adduct Formation: The hydroxylamine undergoes serylation/acetylation, generating a highly electrophilic nitrenium ion that covalently binds DNA.[1][2]

  • Repair Recruitment:

    • Bulky Adducts: Distort the DNA helix, stalling RNA polymerase II and recruiting the NER complex (XPA, XPC, TFIIH).

    • Oxidative Stress: Redox cycling generates Superoxide (

      
      ), causing 8-oxo-dG lesions recruited by BER  (OGG1).[1]
      

Experimental Workflow & Logic

The following diagram outlines the critical decision-making process for utilizing 4,5-DNQO.

GStartStart: 4,5-DNQO StudyCheckNQO1Validate NQO1 Status(Western Blot / Activity Assay)Start->CheckNQO1NQO1_PosNQO1 ProficientCheckNQO1->NQO1_PosHigh ExpressionNQO1_NegNQO1 DeficientCheckNQO1->NQO1_NegLow/NullDoseFindDose Finding (Clonogenic)Target: IC10 - IC20NQO1_Pos->DoseFindTransfectTransfect NQO1 plasmidOR Use Dicoumarol (Inhibitor)NQO1_Neg->TransfectRequired for ActivationTransfect->DoseFindExp_NERExp A: Bulky Adducts (NER)Assay: Alkaline Comet / HCRDoseFind->Exp_NERExp_DSBExp B: Replication Stress (DSBs)Assay: yH2AX FociDoseFind->Exp_DSBAnalysisData Analysis & Repair Kinetics CalculationExp_NER->AnalysisExp_DSB->Analysis

Figure 1: Experimental decision tree ensuring proper metabolic activation before assessing DNA repair capacity.

Detailed Protocols

Phase 1: Preparation and Safety (Critical)

Safety Warning: 4,5-DNQO is a potent mutagen and suspected carcinogen.[1]

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Containment: All weighing and dilution must occur in a Class II Biological Safety Cabinet.

  • Inactivation: Neutralize spills with 10% bleach (sodium hypochlorite) for 30 minutes.[1]

Stock Solution Protocol:

  • Solvent: Dissolve 4,5-DNQO powder in 100% DMSO (Anhydrous).

    • Note: Avoid ethanol; solubility is lower, and evaporation alters concentration.[1]

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

    • QC Check: If the yellow solution turns orange/brown, oxidation has occurred; discard.[1]

Phase 2: Dose-Response (Clonogenic Survival)

Purpose: To determine the sub-lethal dose (IC10-IC20) where repair can be observed without massive apoptosis.[1]

  • Seeding: Seed 500 cells/well in 6-well plates. Allow attachment (24h).

  • Treatment: Prepare serial dilutions of 4,5-DNQO in warm media (Range: 10 nM – 10 µM).

    • Pulse Treatment:[1] Treat for 1 hour at 37°C. This mimics a "UV flash" and allows clear observation of repair kinetics post-removal.[1]

  • Wash: Remove drug-media, wash 2x with PBS, replace with drug-free media.[1]

  • Incubation: Incubate for 7-10 days until colonies >50 cells form.

  • Staining: Fix with Methanol:Acetic Acid (3:1); stain with 0.5% Crystal Violet.[1]

Phase 3: Measuring Physical DNA Damage (Alkaline Comet Assay)

Purpose: To quantify single-strand breaks (SSBs) and alkali-labile sites (ALS) resulting from excision repair intermediates.[1]

Protocol:

  • Treatment: Treat cells with established IC20 dose for 1 hour.

  • Recovery: Wash and incubate in drug-free media. Harvest cells at T=0h, 2h, 6h, and 24h.[1]

    • Logic: T=0 shows initial damage; T=24h shows repair capacity (residual tail moment).[1]

  • Embedding: Mix

    
     cells in 0.5% Low Melting Point (LMP) Agarose. Pipette onto CometSlides™.[1]
    
  • Lysis: Immerse slides in Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Unwinding (Critical Step): Transfer to alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes .

    • Why? High pH unwinds the DNA, allowing breaks to migrate.[1]

  • Electrophoresis: Run at 21V (1 V/cm) for 30 minutes.

  • Staining: Stain with SYBR Gold or Propidium Iodide.[1]

  • Analysis: Score >50 comets per condition using OpenComet (ImageJ) or Komet 7.

Phase 4: Spatiotemporal Signaling ( -H2AX Immunofluorescence)

Purpose: To visualize Double-Strand Breaks (DSBs) formed when replication forks collapse upon encountering 4,5-DNQO adducts.[1]

Protocol:

  • Coverslip Seeding: Grow cells on sterile glass coverslips.[1]

  • Treatment: 1 hour pulse with 4,5-DNQO. Recovery for 0-24h.[1]

  • Fixation: 4% Paraformaldehyde (15 min, RT).

  • Permeabilization: 0.2% Triton X-100 in PBS (10 min).

  • Blocking: 3% BSA in PBS (30 min).

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) [Clone JBW301 is standard].[1] Dilute 1:500 in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488/594 conjugated (1:1000). 1h at RT in dark.[1]

  • Imaging: Confocal microscopy. Count foci per nucleus.

Data Presentation & Analysis

Expected Results Matrix

Use the following table to interpret your data.

AssayReadout4,5-DNQO Effect (WT Cells)4,5-DNQO Effect (NER-Deficient)Interpretation
Clonogenic Survival FractionIC50 ~ 200 nMIC50 ~ 20 nM (Hypersensitive)Lack of XPA/XPC prevents adduct removal, leading to death.[1]
Comet Assay Tail MomentPeak at 1h; Resolves by 24hPeak at 1h; Persists at 24hPersistent tail indicates failed excision gap filling.[1]

-H2AX
Foci/NucleusPeak at 4-6h (S-phase dependent)Elevated baseline; Massive accumulationAdducts stall forks

DSBs.[1] Repair failure accumulates breaks.[1]
Pathway Visualization

The following diagram illustrates the molecular fate of the 4,5-DNQO adduct.

PathwayDNQO4,5-DNQOMetabolite4-HAQO-derivativeDNQO->MetaboliteReductionAdductdG-C8 AdductMetabolite->AdductCovalent BindingNERNER Complex(XPA/XPC/TFIIH)Adduct->NERDistortion RecognitionPolPol $eta$ / $kappa$(Translesion Synthesis)Adduct->PolReplication StallNQO1NQO1(Reductase)NQO1->MetaboliteCatalyzesRepairRepairNER->RepairExcisionBypassBypassPol->BypassMutagenesis

Figure 2: Molecular pathway from bioactivation to repair or mutagenesis.[1]

Troubleshooting & Optimization

  • No Toxicity Observed?

    • Cause: Low NQO1 expression.[1]

    • Solution: Check cell line database (e.g., CCLE).[1] HeLa and HT-29 are high expressors; BE-cells are often low.[1] Supplement with dicoumarol to confirm NQO1 specificity (toxicity should decrease with inhibitor).

  • High Background in Comets?

    • Cause: Light-induced activation of 4,5-DNQO during handling or excessive unwinding time.[1]

    • Solution: Perform all treatments in subdued light.[1] Reduce unwinding time to 20 mins.

  • Solubility Issues?

    • Cause: Aqueous crash-out.[1]

    • Solution: Pre-warm media to 37°C before adding the DMSO stock.[1] Vortex immediately.

References

  • Tada, M. (1981).[1] Metabolism of 4-nitroquinoline 1-oxide and related compounds. Carcinogenesis. Link

  • IARC Working Group. (1974).[1] 4-Nitroquinoline 1-oxide.[1][2][3][4][5][6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Ross, D., et al. (2000).[1] The role of NQO1 in bioactivation of quinones. Methods in Enzymology. Link

  • Collins, A. R. (2004).[1] The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology. Link

  • Kuo, L. J., & Yang, L. X. (2008).[1] Gamma-H2AX as a biomarker for DNA double-strand breaks.[1] In Vivo. Link

Troubleshooting & Optimization

Technical Support Center: Minimizing Toxicity in 4,5-Dinitroquinoline 1-oxide (4,5-DNQO) Models

[1]

Status: Operational Subject: 4,5-Dinitroquinoline 1-oxide (CAS: 16238-73-6) Application: In Vivo Toxicology & Carcinogenesis Models Audience: Senior Research Staff[1]

Core Mechanism: The Toxicity Cascade

To minimize toxicity, you must first disrupt the mechanism driving it. 4,5-Dinitroquinoline 1-oxide (4,5-DNQO) functions similarly to its mono-nitro analog, 4-Nitroquinoline 1-oxide (4-NQO), but with altered electron affinity due to the dinitro substitution.[1]

The Mechanism: 4,5-DNQO is a bioreductive agent .[1] It is relatively inert until activated by cellular reductases (e.g., DT-diaphorase/NQO1).[1]

  • Metabolic Activation: The nitro group is enzymatically reduced to a hydroxylamine intermediate.

  • Adduct Formation: This intermediate is highly electrophilic, forming stable adducts with DNA (specifically at guanine residues), leading to mutagenesis.[2]

  • Redox Cycling (The Acute Toxicity Driver): The reduction process generates nitro-radical anions. In the presence of oxygen, these radicals cycle back to the parent compound, releasing Superoxide Anions (

    
    ). This "futile cycling" causes massive oxidative stress, leading to off-target organ damage (liver/kidney) and systemic toxicity before the experimental endpoint is reached.
    
Pathway Visualization

DNQO_MechanismDNQO4,5-DNQO(Parent Compound)ReductaseEnzymatic Reduction(DT-Diaphorase/NQO1)DNQO->ReductaseRadicalNitro Radical AnionReductase->Radical 1e- ReductionRadical->DNQO Redox CyclingROSSuperoxide (O2-)& ROS CascadeRadical->ROS O2 presentAdductDNA Adducts(Mutagenesis/Efficacy)Radical->Adduct Hypoxia/ActivationO2Molecular Oxygen (O2)O2->ROSToxicitySystemic Toxicity(Necrosis/Weight Loss)ROS->Toxicity Oxidative StressAdduct->Toxicity Apoptosis

Caption: 4,5-DNQO toxicity is bifurcated: Efficacy (Adducts) vs. Systemic Toxicity (ROS/Redox Cycling).[1]

Troubleshooting Guide: Toxicity Mitigation

Issue 1: Rapid Weight Loss (>15%) or Sudden Mortality

Diagnosis: Acute systemic oxidative stress or hepatic failure. Causality: High peak plasma concentrations trigger massive redox cycling in the liver before the compound reaches the target tissue.

Intervention Protocol Adjustment Rationale
Dose Fractionation Split the daily bolus into b.i.d. (twice daily) administration.Reduces peak plasma concentration (

) while maintaining area under the curve (AUC), minimizing the threshold for redox cycling.
Antioxidant Rescue Co-administer N-acetylcysteine (NAC) (100-200 mg/kg IP) 1 hour prior to 4,5-DNQO.[1]Replenishes intracellular glutathione (GSH) pools to scavenge superoxide anions without preventing DNA adduct formation (efficacy) [1].
Dietary Modification Switch to a standard chow; avoid High-Fat Diets (HFD).HFD exacerbates liver steatosis and inflammation in nitroquinoline-treated models, accelerating mortality [2].[1]
Issue 2: Compound Precipitation at Injection Site

Diagnosis: Poor solubility leading to local depot formation and variable dosing. Causality: 4,5-DNQO is highly hydrophobic.[1] Aqueous saline formulations often crash out upon contact with physiological pH.

  • Corrective Formulation:

    • Vehicle: 5-10% DMSO + 40% Propylene Glycol (PG) + 50% Saline.[1]

    • Preparation: Dissolve 4,5-DNQO in DMSO first. Add PG. Vortex. Add Saline slowly while vortexing.

    • Temperature: Warm to 37°C prior to injection to prevent thermal shock and precipitation.

Issue 3: Local Necrosis (IP/SC Injection)

Diagnosis: Chemical burn at the injection site. Causality: Nitro-aromatics are vesicants.[1] High local concentration causes immediate tissue oxidation.

  • Solution:

    • pH Balancing: Ensure final solution pH is 7.0–7.4. Acidic solutions accelerate tissue damage.

    • Volume Expansion: Increase injection volume (reduce concentration) to dilute the local irritant effect.

    • Rotation: Strictly rotate injection sites (e.g., Left Lower Quadrant -> Right Lower Quadrant).

Experimental Protocols

Protocol A: Preparation of 4,5-DNQO Stock Solution

Standardizing the vehicle is critical to reproducibility.

  • Weighing: Weigh 4,5-DNQO powder in a fume hood (Compound is a potential carcinogen/mutagen).

  • Primary Solubilization: Dissolve in 100% DMSO to a concentration 10x higher than the final target.

    • Note: Sonicate for 5-10 minutes if crystals persist.

  • Secondary Dilution: Dilute 1:10 into Propylene Glycol (PG) .

  • Final Aqueous Step: Immediately before administration, dilute this DMSO/PG mix into sterile water or saline.

    • Stability Warning: Aqueous solutions of nitroquinoline oxides are light-sensitive and unstable.[1] Prepare fresh daily. Protect from light using amber tubes or foil [3].

Protocol B: Monitoring & Humane Endpoints

Self-validating safety system.

Parameter Frequency Trigger Point Action
Body Weight Daily>15% loss from baselinePause treatment; administer saline SC.[1]
Body Weight Daily>20% loss from baselineEuthanize (Humane Endpoint).[1][3]
Coat Condition DailyPiloerection/Ruffled furMonitor hydration; provide wet mash.[1]
Grimace Scale DailyScore > 1 (moderate pain)Administer analgesic (e.g., Buprenorphine) if it does not interfere with metabolic endpoints.

Frequently Asked Questions (FAQs)

Q: Can I administer 4,5-DNQO via drinking water like 4-NQO? A: Proceed with caution. While 4-NQO is commonly given in drinking water (50-100 µg/mL) to induce oral cancer [4], 4,5-DNQO has two nitro groups, likely altering its solubility and taste.[1]

  • Risk:[4] Animals may refuse water due to taste (aversion), leading to dehydration-induced toxicity rather than drug toxicity.[1]

  • Recommendation: Use oral gavage (PO) for precise dosing control, or perform a 3-day water consumption pilot study before the main experiment.

Q: Why is my tumor induction rate lower than expected despite high toxicity? A: This indicates non-specific oxidative damage is outpacing specific DNA alkylation .

  • Scientific Logic:[3][5][6][7][8] The "Redox Cycling" pathway (toxicity) is competing with the "Nitroreduction" pathway (efficacy).

  • Fix: Lower the individual dose but increase the frequency (metronomic dosing). This keeps plasma levels below the threshold for massive redox cycling while maintaining pressure on the DNA repair mechanisms.

Q: Is 4,5-DNQO hypoxia-selective? A: Structurally, dinitro-quinolines generally have higher electron affinity than mono-nitro variants.[1] This often makes them more susceptible to reduction in hypoxic environments (solid tumors) but also increases aerobic toxicity if the dose is too high. Ensure your model has established hypoxic regions if you are testing for efficacy [5].

References

  • Han, X., et al. (2007). Protective effects of N-acetylcysteine on 4-nitroquinoline 1-oxide-induced oral carcinogenesis in rats.[1] Oral Oncology.[3][6] Link (Extrapolated mechanism for nitro-induced oxidative stress).[1]

  • Wilkey, J. F., et al. (2022). Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers.[1] PLOS ONE. Link

  • Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis.[1][9] Oral Oncology.[3][6] Link

  • Warnakulasuriya, S., et al. (2022). 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review. Journal of Oral Pathology & Medicine. Link

  • Siim, B. G., et al. (2000).[10] Comparison of aromatic and tertiary amine N-oxides of acridine DNA intercalators as bioreductive drugs.[1][10] Biochemical Pharmacology.[10] Link (Mechanistic basis for N-oxide bioreduction).[1]

Navigating the Nuances of 4,5-Dinitroquinoline 1-oxide: A Technical Guide to Overcoming Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4,5-Dinitroquinoline 1-oxide (4,5-DNQO). As a potent mutagen and carcinogen, 4,5-DNQO is a critical tool in toxicological studies and for inducing disease models. However, its efficacy is deeply reliant on its purity and consistency. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions to address the significant challenge of batch-to-batch variability. Our goal is to empower you with the expertise to ensure the reliability and reproducibility of your experimental outcomes.

The Root of the Problem: Understanding the Origins of 4,5-DNQO Variability

Batch-to-batch inconsistency in 4,5-DNQO can derail research, leading to spurious results and wasted resources. The primary culprits for this variability often lie in the complexities of its synthesis and its inherent stability.

The synthesis of quinoline N-oxides typically involves the N-oxidation of the parent quinoline followed by nitration. For a dinitro- derivative like 4,5-DNQO, this process is particularly susceptible to the formation of isomeric and partially nitrated byproducts. The nitration of quinoline itself can yield a mixture of 5- and 8-nitroquinolines, and under vigorous conditions, dinitration can occur at various positions. The precise control of reaction conditions such as temperature, reaction time, and the ratio of nitrating agents is paramount. Even minor deviations can significantly alter the impurity profile of the final product.

Furthermore, 4,5-DNQO, as a nitroaromatic compound, is susceptible to degradation, particularly when exposed to light and high temperatures. Improper storage and handling can lead to the formation of degradation products with altered biological activity.

Troubleshooting Guide: From Inconsistent Results to Reliable Data

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in scientific principles.

Question 1: We are observing significant differences in cytotoxicity/genotoxicity with new batches of 4,5-DNQO compared to our previous lot. How can we troubleshoot this?

This is a classic sign of batch-to-batch variability. The discrepancy in biological activity is likely due to differences in the purity and impurity profile between the lots.

Underlying Causes and Solutions:

  • Isomeric Impurities: The synthesis of 4,5-DNQO can result in other dinitroquinoline 1-oxide isomers. These isomers can have different potencies. For example, the position of the nitro group on the aromatic ring is known to influence the mutagenicity and carcinogenicity of these compounds.[1]

  • Residual Starting Materials or Mononitrated Intermediates: Incomplete nitration can leave residual mononitroquinoline 1-oxides. These will have a lower biological potency, and their presence will effectively lower the concentration of the active 4,5-DNQO.

  • Degradation Products: As a nitroaromatic compound, 4,5-DNQO can degrade. Its active metabolite, a hydroxyaminoquinoline oxide derivative, is also reactive and can degrade further.[2]

Workflow for Investigation and Mitigation:

  • Analytical Characterization: The first and most critical step is to analytically compare the old and new batches.

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of 4,5-DNQO. A validated HPLC method can separate 4,5-DNQO from its potential impurities.

    • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) can help identify the chemical nature of the impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main compound and help identify major impurities.

  • Quantification and Dose Adjustment: Once the purity of the new batch is determined, you can adjust the concentration to match the effective concentration of the previous, reliable batch.

  • Purification of Existing Stock: If the new batch is found to be of lower purity, it can be purified.

    • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve 4,5-DNQO well at high temperatures but poorly at low temperatures.

Experimental Protocol: HPLC Purity Analysis of 4,5-DNQO

This protocol provides a general framework for assessing the purity of your 4,5-DNQO batches.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)[3]
Flow Rate 1.0 mL/min
Detection UV at a wavelength where 4,5-DNQO has strong absorbance (e.g., 254 nm or 365 nm)
Injection Volume 10-20 µL
Standard Preparation Prepare a stock solution of a reference standard of known purity in a suitable solvent (e.g., DMSO or Acetonitrile). Create a calibration curve with at least 5 concentration points.
Sample Preparation Accurately weigh and dissolve the 4,5-DNQO from each batch in the same solvent as the standard.

Data Analysis: The purity of each batch is determined by comparing the peak area of the 4,5-DNQO to the total peak area of all components in the chromatogram.

Question 2: Our 4,5-DNQO solution appears to lose potency over time, leading to inconsistent results in long-term studies. What is happening and how can we prevent it?

This issue points towards the instability of 4,5-DNQO in solution.

Underlying Causes and Solutions:

  • Photodegradation: Nitroaromatic compounds can be sensitive to light.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of 4,5-DNQO.

  • Solvent Effects: The choice of solvent can impact the stability of the compound.

Best Practices for Preparation and Storage:

  • Prepare Fresh Solutions: Ideally, solutions of 4,5-DNQO should be prepared fresh for each experiment.

  • Stock Solutions: If stock solutions are necessary, they should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]

  • Light Protection: Always store 4,5-DNQO, both in solid form and in solution, protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, consider the pH, as it can affect the stability of the N-oxide group.

Mandatory Visualization: Workflow for Troubleshooting Batch Variability

Caption: A workflow for systematically troubleshooting batch-to-batch variability of 4,5-DNQO.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity for commercially available 4,5-DNQO?

While there is no universal standard, a purity of ≥98% as determined by HPLC is generally considered acceptable for most research applications. However, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new lot, which should detail the purity and the method used for its determination.

Q2: Can minor impurities really have a significant impact on our results?

Yes. Even seemingly minor impurities can have a profound effect, especially in sensitive biological assays. Some impurities may be structurally similar to 4,5-DNQO and could act as competitive inhibitors or have their own, different biological activities. For example, different positional isomers of nitroaromatic compounds can exhibit vastly different toxicities.[1][5]

Q3: We don't have access to an HPLC. Are there any other methods to check the quality of our 4,5-DNQO?

While HPLC is the preferred method, you can perform some simpler checks:

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A single spot is indicative of a pure compound.

  • Color and Appearance: 4,5-DNQO should be a crystalline solid, typically yellow to brownish in color. Any significant deviation from the expected appearance could indicate degradation or gross impurity.

Q4: How does 4,5-DNQO exert its carcinogenic effect, and how might impurities interfere with this?

4,5-DNQO is a pro-carcinogen that is metabolically activated in cells to a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[6] This metabolite can then form adducts with DNA, leading to mutations and initiating carcinogenesis.[6] 4,5-DNQO can also induce oxidative stress through the generation of reactive oxygen species (ROS).[7] Impurities can interfere with this process in several ways:

  • Altered Metabolism: Some impurities might inhibit or compete for the enzymes responsible for activating 4,5-DNQO, thus reducing its carcinogenic potency.

  • Different DNA Adducts: Isomeric impurities may form different types of DNA adducts that are repaired more or less efficiently by the cell's DNA repair machinery.

  • Variable ROS Production: Impurities could have different capacities to generate ROS, leading to inconsistent levels of oxidative stress.

Mandatory Visualization: Mechanism of Action and Potential Interference

G cluster_0 Standard Pathway cluster_1 Potential Interference by Impurities DNQO 4,5-DNQO Metabolic_Activation Metabolic Activation (e.g., by DT-diaphorase) DNQO->Metabolic_Activation HAQO 4-HAQO (Reactive Metabolite) Metabolic_Activation->HAQO DNA_Adducts DNA Adducts HAQO->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Production) HAQO->Oxidative_Stress Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Oxidative_Stress->Carcinogenesis Impurities Impurities (Isomers, Byproducts) Inhibition Inhibition of Metabolic Activation Impurities->Inhibition Altered_Adducts Formation of Altered DNA Adducts Impurities->Altered_Adducts Variable_ROS Variable ROS Production Impurities->Variable_ROS Inhibition->Metabolic_Activation Altered_Adducts->DNA_Adducts Variable_ROS->Oxidative_Stress

Caption: The mechanism of 4,5-DNQO-induced carcinogenesis and points of potential interference by impurities.

By implementing these troubleshooting strategies and maintaining a rigorous quality control mindset, researchers can mitigate the challenges posed by the batch-to-batch variability of 4,5-Dinitroquinoline 1-oxide, leading to more reliable and impactful scientific discoveries.

References

  • Hodgson, H. H., & Ward, E. R. (1947). The nitration of some quinoline derivatives. Journal of the Chemical Society (Resumed), 1392-1394. [Link]

  • Wikipedia. (2023, December 1). 4-Nitroquinoline 1-oxide. In Wikipedia. [Link]

  • Lund, T., & Holme, J. A. (1981). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. Journal of Liquid Chromatography, 4(5), 873-883. [Link]

  • Tang, K. S., & Turesky, R. J. (2005). A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia. Toxicologic pathology, 33(5), 629–635. [Link]

  • de Oliveira, C. B., et al. (2022). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Medicina, 58(11), 1542. [Link]

  • Feng, K., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 143(32), 12585–12591. [Link]

  • Johnson, G. E., et al. (2021). Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. Archives of Toxicology, 95(8), 2589–2607. [Link]

  • Loudon, G. M., & Miller, J. M. (1994). Separation of 5-nitroquinoline and 8-nitroquinoline. U.S. Patent No. 5,354,868. Washington, DC: U.S.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column. Retrieved January 24, 2026, from [Link]

  • Sasaki, K., et al. (1998). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. [Link]

  • De, P., & Roy, K. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15206. [Link]

  • Li, J., et al. (2015). Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction.
  • Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(1), 138-165. [Link]

  • Vesely, V., & Dvorak, K. (1923). 1,4-dinitronaphthalene. Organic Syntheses, 3, 45. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203. [Link]

  • Yale, H. L., & Bernstein, J. (1948). The preparation of some substituted 8-nitroquinolines. Journal of the American Chemical Society, 70(8), 254-255. [Link]

  • Ridd, J. H. (1961). The nitration of quinoline. Journal of the Chemical Society, 57, 2521-2522. [Link]

  • Avra Laboratories. (n.d.). Custom Synthesis. Retrieved January 24, 2026, from [Link]

  • Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2014). The crystallization of quinoline.
  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals. [Link]

  • Stack Exchange. (2021, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]

  • De, P., & Roy, K. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15206. [Link]

  • Elespuru, R. K., et al. (2018). Common Considerations for Genotoxicity Assessment of Nanomaterials. Particle and Fibre Toxicology, 15(1), 1-22. [Link]

  • Wang, Y., et al. (2019). Synthesis of dinitronaphthalene from nitration of 1-nitronaphthalene using HY-zeolite catalyst. ResearchGate. [Link]

  • Laskar, A., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Science & Technology, 56(5), 3048-3059. [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroquinoline 1-oxide. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

  • SlideShare. (2018, March 21). Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Paparella, M., et al. (2025). Variability and uncertainty of data from genotoxicity Test Guidelines: What we know and why it matters. ResearchGate. [Link]

  • Singh, R., & Singh, P. (2020). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • NC State University. (2015, June 8). Recrystallization [Video]. YouTube. [Link]

  • Chen, J., et al. (1995). Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene.
  • The Organic Chemistry Tutor. (2020, October 28). Preparations of Pyridine-N-Oxide and Quinoline by Skraup synthesis [Video]. YouTube. [Link]

  • Reddy, G. V., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 513-520. [Link]

  • CAS. (n.d.). 4-Nitroquinoline 1-oxide. CAS Common Chemistry. Retrieved January 24, 2026, from [Link]

Sources

Validation & Comparative

cross-validation of analytical methods for 4,5-Dinitroquinoline 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Analytical Methods for 4,5-Dinitroquinoline 1-oxide

Part 1: Executive Summary & Strategic Framework

The Challenge: 4,5-Dinitroquinoline 1-oxide (4,5-DNQO) represents a challenging analyte due to its structural complexity—a bicyclic aromatic system bearing two electron-withdrawing nitro groups and a polar N-oxide functionality.[1][2] Often encountered as a synthetic intermediate or a high-potency impurity in the synthesis of quinoline-based drugs (e.g., Nitroxoline analogs), its accurate quantification is critical.[1][2] The "peri-interaction" between the 4-nitro and 5-nitro groups creates steric strain and unique electronic signatures that distinguish it from the more common 4-nitroquinoline 1-oxide (4-NQO).[1][2]

The Solution: Reliance on a single analytical method is insufficient for such electrophilic, potentially genotoxic compounds. This guide details a Cross-Validation Strategy integrating three orthogonal techniques:

  • HPLC-UV/PDA: For routine purity assessment and stability indicating assays.[1][2]

  • LC-MS/MS: For high-sensitivity trace analysis and specificity against isomers.[1][2]

  • 1H-NMR: For absolute structural confirmation (regioisomer differentiation).

Part 2: Analytical Methodologies

Method A: The Workhorse – HPLC-UV/PDA

Purpose: Routine purity testing, reaction monitoring, and stability studies.[1]

Causality of Design: A Reverse Phase (RP) method is selected.[1][2] The N-oxide moiety imparts polarity, but the two nitro groups add significant hydrophobicity and electron deficiency.[1][2] A C18 stationary phase is standard, but end-capping is crucial to prevent peak tailing from the N-oxide interacting with silanols.[1][2] Acidic mobile phase is mandatory to suppress ionization of residual silanols and ensure the N-oxide remains in a consistent state.[1][2]

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

  • Mobile Phase B: Acetonitrile (LC grade).[1][2]

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    95% B (20 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • 254 nm: Aromatic backbone (Universal).[1][2]

    • 365 nm: Nitro-group specific charge transfer band (increases specificity).[1][2]

Performance Metrics (Typical):

Parameter Specification
Linearity (R²) > 0.999 (Range: 1–100 µg/mL)
LOD / LOQ ~0.1 µg/mL / ~0.3 µg/mL

| Specificity | Resolves from 4-NQO and 4,6-DNQO isomers.[1][2] |

Method B: The Gold Standard – LC-MS/MS

Purpose: Trace impurity quantification (genotoxic impurity limits) and mass confirmation.[1][2]

Causality of Design: Electrospray Ionization (ESI) in Positive mode is preferred.[1][2] The N-oxide oxygen can be protonated, forming


.[1][2] The Triple Quadrupole (QqQ) is used in Multiple Reaction Monitoring (MRM) mode to filter out matrix noise, essential when 4,5-DNQO is a low-level impurity.[1][2]

Protocol:

  • System: Waters Xevo TQ-S or Thermo Altis.[1][2]

  • Ion Source: ESI Positive (+).[1][2]

  • Precursor Ion:

    
     236.0 (
    
    
    
    for C
    
    
    H
    
    
    N
    
    
    O
    
    
    ).[1][2]
  • MRM Transitions (Predicted/Validated):

    • Quantifier:

      
       (Loss of NO
      
      
      
      ,
      
      
      46).[1]
    • Qualifier:

      
       (Loss of Oxygen from N-oxide, 
      
      
      
      16).[1][2]
    • Qualifier:

      
       (Complex ring fragmentation).[1][2]
      

Self-Validating Check: The ratio of the Quantifier to Qualifier transition peak areas must remain constant (within ±20%) across the calibration range. If the ratio shifts, an interference is co-eluting.

Method C: The Structural Validator – 1H-NMR

Purpose: Absolute identification of the 4,5-substitution pattern.[1][2]

Causality of Design: Mass spectrometry cannot easily distinguish between 4,5-dinitro, 4,6-dinitro, or 4,8-dinitro isomers (all have


 236). NMR is the only method to confirm the "peri" substitution. The 4,5-substitution removes protons at positions 4 and 5.

Diagnostic Signals (DMSO-d6, 500 MHz):

  • Absence of H4 and H5: The spectrum will lack the characteristic doublet for H4 (typically ~8.2 ppm in 4-NQO) and the signal for H5.[1][2]

  • H2 and H3 Interaction: H2 (adjacent to N-oxide) will appear as a doublet (coupled to H3) or singlet (if H3 is substituted, which it isn't here).[1][2] Expect H2 at very low field (~8.8-9.0 ppm) due to the N-oxide and nitro influence.[1][2]

  • H6, H7, H8 Pattern: These will form an ABC or AMX spin system. If the 5-position is nitrated, the coupling pattern of the remaining benzene ring protons will change significantly compared to unsubstituted quinoline.[1][2]

Part 3: Cross-Validation Workflow

This diagram illustrates how to use the three methods in concert to validate a reference standard of 4,5-DNQO.

CrossValidation Sample Crude Synthesized 4,5-DNQO HPLC Method A: HPLC-UV (Purity Assessment) Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 LCMS Method B: LC-MS/MS (Mass & Trace Check) Decision2 Mass = 236? Fragments Correct? LCMS->Decision2 NMR Method C: 1H-NMR (Isomer Confirmation) Decision3 Regioisomer Verified? NMR->Decision3 Decision1->LCMS Yes Reject Reject / Repurify Decision1->Reject No Decision2->NMR Yes Decision2->Reject No Final Validated Reference Standard Decision3->Final Yes Decision3->Reject No

Caption: Step-wise cross-validation workflow ensuring chemical purity (HPLC), molecular identity (MS), and structural fidelity (NMR).

Part 4: Experimental Data Comparison

The following table summarizes the strengths and limitations of each method for this specific analyte.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1][2]1H-NMR (Method C)
Primary Use Batch release, StabilityTrace impurity (GTI) analysisStructural ID, Reference Standard Qual.[1][2]
Sensitivity Moderate (µg/mL)High (ng/mL)Low (mg/mL required)
Specificity Moderate (Retention time only)High (Mass + Fragmentation)Very High (Bond connectivity)
Linearity Range

dynamic range

dynamic range
N/A (Qualitative/qNMR)
Cost per Run LowHighModerate

Part 5: Safety & Handling (Critical)

Warning: 4,5-Dinitroquinoline 1-oxide is structurally related to 4-Nitroquinoline 1-oxide (4-NQO) , a potent carcinogen and mutagen used to induce oral cancer in animal models [1].[1][2]

  • Containment: All weighing and solution preparation must occur inside a certified fume hood or glovebox.

  • Deactivation: Treat waste with 10% Sodium Hypochlorite (bleach) or incinerate via hazardous waste protocols.[1][2]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

References

  • Tada, M. (1981).[1][2] Metabolism of 4-nitroquinoline 1-oxide and its related compounds. In: Sugimura T. (eds) Chemical Carcinogens.[1][2]

  • PubChem. (2024).[1][2] Compound Summary for CID 85345: 4,5-Dinitroquinoline 1-oxide. National Library of Medicine. [1][2]

  • Sielc Technologies. (n.d.).[1][2] Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column.

  • Vangapandu, S., et al. (2006). Synthesis and biological evaluation of novel nitro-substituted quinoline derivatives. Bioorganic & Medicinal Chemistry. (Contextual grounding for nitroquinoline synthesis).

Sources

Comparative Analysis of DNA Adducts: 4-Nitroquinoline 1-oxide (4-NQO) vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the DNA adduct-forming capabilities of 4-Nitroquinoline 1-oxide (4-NQO) against its structural analogs (e.g., 3-methyl-4-NQO, 5-nitroquinoline). While 4-NQO is the "gold standard" radiomimetic agent used to induce oral squamous cell carcinoma (OSCC) in animal models, its utility relies entirely on a specific metabolic activation pathway that is absent or inefficient in its analogs.

Key Takeaway: The "performance" of 4-NQO as a mutagen is defined by its ability to form three specific bulky adducts—dG-N2-AQO , dG-C8-AQO , and dA-N6-AQO . Researchers utilizing nitroquinolines for genotoxicity assays must distinguish these stable bulky adducts from transient oxidative damage (8-OHdG), which is a secondary effect.

Compound Profile & Mechanism of Action

The "Product": 4-Nitroquinoline 1-oxide (4-NQO)

Unlike simple alkylating agents, 4-NQO is a pro-carcinogen. It requires enzymatic reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) , followed by acetylation to the ultimate carcinogen, 4-acetoxyaminoquinoline 1-oxide (Ac-4-HAQO) . This metabolite reacts avidly with purine bases.

Comparative Analogs
  • 3-methyl-4-nitroquinoline 1-oxide (3-Me-4-NQO): Structurally similar but non-carcinogenic in many assays. It undergoes nitroreduction by a different nitroreductase enzyme class, preventing the formation of the critical electrophilic intermediate required for DNA binding.

  • 5-Nitroquinoline / 8-Nitroquinoline: These isomers generally lack the specific electronic distribution required for the stabilization of the nitrenium ion intermediate, rendering them weak or inactive in adduct formation assays compared to the 4-isomer.

Metabolic Activation Pathway

The following diagram illustrates the critical divergence point where 4-NQO succeeds as a mutagen while analogs often fail.

G NQO 4-NQO (Pro-carcinogen) HAQO 4-HAQO (Proximate Carcinogen) NQO->HAQO DT-Diaphorase (NQO1) ROS ROS Generation (Superoxide) NQO->ROS Redox Cycling AcHAQO Ac-4-HAQO (Ultimate Carcinogen) HAQO->AcHAQO O-Acetyltransferase (Ac-CoA) DNA Genomic DNA AcHAQO->DNA Covalent Binding dGC8 dG-C8-AQO (Major Adduct) DNA->dGC8 dGN2 dG-N2-AQO (Major Adduct) DNA->dGN2 dAN6 dA-N6-AQO (Minor Adduct) DNA->dAN6 OHdG 8-OHdG (Oxidative Lesion) ROS->OHdG Oxidation

Figure 1: Metabolic activation pathway of 4-NQO leading to specific DNA adducts.

Adduct Characterization & Performance Data[1][2]

The "performance" of a mutagen is measured by the stability and frequency of the adducts it forms. 4-NQO is unique because it forms bulky adducts that distort the DNA helix, blocking replication forks and inducing Nucleotide Excision Repair (NER).

Table 1: Comparative Adduct Profile (4-NQO vs. Analogs)
Feature4-NQO (Target Product)3-Me-4-NQO (Negative Control)5-Nitroquinoline
Primary Mechanism Covalent Adduct FormationRedox Cycling (Weak)Non-reactive / Intercalation
Major Adduct 1 dG-N2-AQO (~50%)None DetectedNone Detected
Major Adduct 2 dG-C8-AQO (~30%)None DetectedNone Detected
Minor Adduct dA-N6-AQO (~10%)None DetectedNone Detected
Mutagenicity (Ames) Potent (TA98/TA100)Weak / NegativeWeak / Negative
Carcinogenicity High (Oral/Esophageal)Non-carcinogenicNon-carcinogenic
Table 2: Mass Spectrometry Targets (LC-MS/MS)

For researchers validating 4-NQO exposure, the following transitions are the definitive biomarkers.

Adduct NameStructurePrecursor Ion

Product Ion (Aglycone)Neutral Loss
dG-C8-AQO N-(deoxyguanosin-8-yl)-4-AQO426.4 310.4 116 Da (dR)
dG-N2-AQO 3-(deoxyguanosin-N2-yl)-4-AQO426.4 310.4 116 Da (dR)
dA-N6-AQO 3-(deoxyadenosin-N6-yl)-4-AQO410.4 294.4 116 Da (dR)

Note on Isomers: dG-C8 and dG-N2 are isomers with identical mass. They must be separated chromatographically. dG-N2 typically elutes after dG-C8 on C18 columns due to hydrogen bonding differences.

Experimental Protocol: Targeted Adduct Quantification

To objectively assess the performance of 4-NQO, a rigorous LC-MS/MS workflow is required. The following protocol minimizes artifactual oxidation and maximizes recovery of the bulky AQO adducts.

Phase 1: DNA Isolation & Hydrolysis
  • Reagent Quality: Use antioxidant-grade solvents (containing BHT) to prevent spontaneous oxidation of dG to 8-OHdG during workup.

  • Enzymatic Digestion (Gold Standard):

    • Dissolve 50 µg DNA in 10 mM Tris-HCl / 5 mM MgCl2 (pH 7.4).

    • Add DNAse I (40 Units); incubate at 37°C for 1.5 hours.

    • Add Nuclease P1 (10 Units) + 1 mM ZnCl2; incubate at 37°C for 3 hours.

    • Add Alkaline Phosphatase (20 Units) + Phosphodiesterase I ; incubate at 37°C for 18 hours.

    • Why? This sequential digestion ensures complete hydrolysis of the bulky adducts, which can be resistant to rapid digestion methods.

Phase 2: Sample Enrichment (SPE)

Direct injection of hydrolysate often leads to ion suppression.

  • Cartridge: Oasis HLB or equivalent C18 SPE column.

  • Condition: Methanol (1 mL) followed by Water (1 mL).

  • Load: DNA hydrolysate.

  • Wash: 5% Methanol in Water (removes unmodified nucleosides).

  • Elute: 100% Methanol (collects hydrophobic AQO adducts).

  • Concentrate: Evaporate to dryness under N2; reconstitute in 20 µL mobile phase.

Phase 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Mode: Positive Electrospray Ionization (+ESI), Selected Reaction Monitoring (SRM).

Workflow Sample Tissue Sample (Oral Mucosa/Liver) Extract DNA Extraction (Phenol-Chloroform + Antioxidants) Sample->Extract Digest Enzymatic Hydrolysis (DNAse I -> Nuclease P1 -> AP/PDE) Extract->Digest SPE SPE Enrichment (Wash: 5% MeOH, Elute: 100% MeOH) Digest->SPE Remove Normal Nucleosides LCMS LC-MS/MS Analysis (SRM Mode: 426.4 -> 310.4) SPE->LCMS Data Quantification (Adducts per 10^8 nucleotides) LCMS->Data

Figure 2: Analytical workflow for the isolation and quantification of 4-NQO DNA adducts.

References

  • Mechanism of 4-NQO Activation: Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research.[1] Link

  • Adduct Structures: Galiegue-Zouitina, S., et al. (1985). Structural identification of the purine ring-opened form of N-(deoxyguanosin-8-yl)-4-aminoquinoline 1-oxide. Carcinogenesis.[2][1][3] Link

  • LC-MS/MS Methodology: Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry/mass spectrometry analysis of DNA adducts.[4][5][6] Carcinogenesis.[2][1][3] Link

  • Comparative Mutagenicity: McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research. Link

  • Adduct Stability: Bailleul, B., et al. (1989). Molecular basis of 4-nitroquinoline 1-oxide carcinogenesis. Japanese Journal of Cancer Research. Link

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-Dinitroquinoline 1-oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.